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  • Product: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
  • CAS: 1239510-82-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Synthetic Applications of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Executive Summary In the landscape of targeted oncology and rational drug design, functionalized pyridinones serve as critical structural motifs. 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, functionalized pyridinones serve as critical structural motifs. 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7) is a highly specialized heterocyclic building block that has gained prominence due to its role as the core pharmacophore in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, most notably Olutasidenib[1].

This technical whitepaper provides a comprehensive analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for this intermediate. By examining the causality behind the reaction conditions, this guide serves as a self-validating protocol framework for medicinal chemists scaling up mIDH1 inhibitor analogs.

Physicochemical Profiling

Understanding the baseline properties of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is essential for predicting its behavior in complex coupling reactions. The compound exists predominantly in its lactam (pyridinone) tautomeric form in the solid state, which dictates its solubility and reactivity profiles[2].

Table 1: Quantitative Chemical and Physical Properties
PropertyValueClinical/Synthetic Significance
CAS Number 1239510-82-7Unique identifier for regulatory tracking[2].
Molecular Formula C₆H₃FN₂ODetermines mass balance in stoichiometric calculations[3].
Molecular Weight 138.10 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[2].
Appearance White to off-white solidVisual indicator of purity; impurities often manifest as yellow/brown discoloration[1].
Purity (Standard) ≥ 97%Critical for avoiding side reactions in sensitive cross-coupling steps[2].
Storage Conditions 4°C, under nitrogenPrevents oxidative degradation and moisture absorption[2].
InChI Key ONPYRZSDSGLGKI-UHFFFAOYSA-NStandardized structural representation for cheminformatics[2].

Mechanistic Role in Drug Design

The selection of the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile core in drug discovery is not arbitrary. It is engineered to exploit specific binding pocket dynamics within the mutant IDH1 enzyme[1].

  • The Fluorine Atom: The introduction of fluorine at the C5 position modulates the pKa of the adjacent NH (or N-methylated) group and increases the lipophilicity of the molecule, enhancing central nervous system (CNS) penetration—a critical factor since mIDH1 mutations are prevalent in gliomas[1].

  • The Nitrile Group: The carbonitrile moiety acts as a strong electron-withdrawing group, stabilizing the pyridinone ring and providing a vector for potential hydrogen bonding or further functionalization.

  • The Pyridinone Core: The lactam system mimics endogenous biological motifs, allowing for precise spatial orientation and hydrogen bonding within the allosteric site of the mIDH1 enzyme, effectively blocking the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG)[4].

SignalingPathway mIDH1 Mutant IDH1 Enzyme (Neomorphic Activity) aKG α-Ketoglutarate (α-KG) mIDH1->aKG catalyzes TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG->TwoHG converts to Block Epigenetic Dysregulation & Differentiation Block TwoHG->Block induces Inhibitor Olutasidenib (Pyridinone-based Inhibitor) Inhibitor->mIDH1 allosteric inhibition Restoration Restored Cellular Differentiation Inhibitor->Restoration promotes

Mechanism of mutant IDH1 inhibition by pyridinone derivatives restoring cellular differentiation.

Validated Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are integrated to confirm structural causality at each step.

Synthesis of the Pyridinone Core via Boekelheide-Type Rearrangement

The synthesis of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile typically begins with 5-fluoropicolinonitrile. The transformation relies on a targeted N-oxidation followed by a rearrangement[5].

Step-by-Step Protocol:

  • N-Oxidation: Dissolve 5-fluoropicolinonitrile in chloroform (CHCl₃). Add meta-chloroperoxybenzoic acid (m-CPBA) dropwise.

    • Causality:m-CPBA selectively oxidizes the pyridine nitrogen. This N-oxide formation is essential to activate the adjacent C6 position for subsequent nucleophilic attack[5].

  • Rearrangement: Treat the resulting N-oxide with acetic anhydride.

    • Causality: This induces a Boekelheide-type rearrangement, where the oxygen migrates to the C6 position, forming 6-cyano-3-fluoropyridin-2-yl acetate.

  • Hydrolysis (Deprotection): Charge a flask with 6-cyano-3-fluoropyridin-2-yl acetate and K₂CO₃ (2.0 equivalents). Flush with argon. Dissolve in methanol (0.5 M concentration) and stir vigorously at room temperature[6].

    • Causality: Mild methanolysis using K₂CO₃ cleaves the acetate group without hydrolyzing the sensitive nitrile group, revealing the target pyridinone core[6].

  • Workup & Validation: Extract the organic layer, dry over Na₂SO₄, filter, and evaporate under reduced pressure to yield a white solid[1].

    • Validation Checkpoint: Confirm product identity via ¹H NMR (300 MHz, DMSO-d₆). The spectrum must show a diagnostic broad singlet at δ 12.92 ppm corresponding to the lactam NH proton, alongside aromatic protons at 7.73 and 7.43 ppm[1].

Downstream Functionalization: Regioselective N-Methylation

To synthesize mIDH1 inhibitors like Olutasidenib, the pyridinone core must undergo regioselective N-alkylation[7]. The pyridinone ring is an ambident nucleophile (capable of N- or O-alkylation). Controlling this regioselectivity is paramount.

Step-by-Step Protocol:

  • Preparation: In a 200 mL round bottom flask, combine 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) and potassium carbonate (K₂CO₃, ~2.1 eq)[7].

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a suitable molarity. Stir for 15 minutes at room temperature[7].

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophilic nitrogen relatively unsolvated and highly reactive. K₂CO₃ is a mild base that deprotonates the lactam NH but is not strong enough to promote competing side reactions. This specific combination kinetically favors N-alkylation over O-alkylation[7].

  • Alkylation: Add Methyl Iodide (MeI, ~1.15 eq) dropwise. Stir the mixture at room temperature for 45 minutes[7].

    • Causality: MeI is a highly reactive, soft electrophile that pairs perfectly with the soft nitrogen nucleophile of the pyridinone ring, ensuring rapid and complete conversion to the 1-methyl-6-oxo derivative[7].

  • Isolation: Evaporate the solvent under reduced pressure. Purify the resulting 1-methylated intermediate via standard silica gel chromatography or crystallization[7].

SynthWorkflow SM 5-Fluoropicolinonitrile (Starting Material) Oxidation m-CPBA Oxidation (N-oxide formation) SM->Oxidation Rearrangement Rearrangement & Hydrolysis (Pyridinone formation) Oxidation->Rearrangement Target 5-Fluoro-6-oxo-1,6- dihydropyridine-2-carbonitrile Rearrangement->Target Methylation Regioselective N-Methylation (MeI, K2CO3, DMF) Target->Methylation Coupling SNAr / Coupling with Quinolinone Derivative Methylation->Coupling Olutasidenib Olutasidenib (mIDH1 Inhibitor) Coupling->Olutasidenib

Synthetic workflow of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and its conversion.

Conclusion

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a masterclass in rational intermediate design. Its precise arrangement of hydrogen-bond acceptors and donors, combined with the lipophilic tuning of the fluorine atom, makes it an indispensable building block for modern targeted therapeutics[1]. By adhering to the strict, causality-driven protocols outlined above, researchers can ensure high-fidelity synthesis and scale-up of this critical pharmacophore, ultimately accelerating the development of next-generation oncology drugs.

References

  • Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1) Source: Universität zu Köln URL:[Link]

  • US Patent 11576906B2: Inhibiting mutant IDH-1 Source: Google Patents URL
  • US Patent 11013734B2: Treating patients harboring an isocitrate dehydrogenase-1 (IDH-1)
  • US Patent 12053463B2: Solid forms of ((s)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)
  • United States Patent Application (Synthesis of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile) Source: Google APIs / USPTO URL:[Link]

Sources

Exploratory

Precision Targeting of Mutant IDH1: Therapeutic Potential of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Analogs

Executive Summary The development of targeted therapies for metabolically driven malignancies has been revolutionized by the discovery of small-molecule allosteric inhibitors. Among the most critical pharmacophores in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for metabolically driven malignancies has been revolutionized by the discovery of small-molecule allosteric inhibitors. Among the most critical pharmacophores in this domain is 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7)[1][2]. As the foundational building block for quinolinone-based inhibitors—most notably the FDA-approved drug Olutasidenib (FT-2102)—this chemical moiety has unlocked new paradigms in treating acute myeloid leukemia (AML), gliomas, and other solid tumors[3][4]. This technical whitepaper explores the molecular architecture, mechanistic pathways, and self-validating experimental workflows required to evaluate the therapeutic targets of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile analogs.

Molecular Architecture & Target Rationale

The mIDH1 Allosteric Pocket

The primary therapeutic target for 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile analogs is mutant Isocitrate Dehydrogenase 1 (mIDH1) [3][5]. Wild-type IDH1 normally catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG). However, mutations at the highly conserved arginine 132 residue (e.g., R132H, R132C) confer a neomorphic gain-of-function, causing the enzyme to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG) [6][7].

The 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold is uniquely suited for mIDH1 inhibition due to its compact steric profile. Unlike bulkier first-generation inhibitors (e.g., Ivosidenib), analogs utilizing this specific pyridine-2-carbonitrile moiety bind to the IDH1 dimer interface in a distinct 2:1 stoichiometry (two inhibitor molecules per IDH1 dimer)[3][5].

Causality in Structural Design: The low molecular weight and specific hydrogen-bonding capabilities of the fluoro-pyridine ring allow the molecule to interact deeply with Asp279 in the hydrophobic allosteric pocket[8]. This compact binding footprint prevents the inhibitor from being displaced by secondary resistance mutations, such as the S280F substitution, which introduces severe steric hindrance (a bulky phenylalanine ring) that blocks larger molecules[8][9].

mIDH1_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 (Normal Metabolism) Isocitrate->WT_IDH1 aKG Alpha-Ketoglutarate (α-KG) WT_IDH1->aKG Oxidative Decarboxylation Mutant_IDH1 Mutant IDH1 (R132X) (Neomorphic Activity) aKG->Mutant_IDH1 NADPH Consumption D2HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->D2HG Reduction TET_KDM TET & KDM Enzymes (Inhibited) D2HG->TET_KDM Competitive Inhibition Hypermethylation DNA & Histone Hypermethylation TET_KDM->Hypermethylation DiffBlock Cellular Differentiation Arrest (Leukemogenesis) Hypermethylation->DiffBlock Inhibitor 5-Fluoro-6-oxo-1,6-dihydropyridine- 2-carbonitrile Analogs (e.g., Olutasidenib) Inhibitor->Mutant_IDH1 Allosteric Inhibition

Mechanism of mIDH1 neomorphic activity and allosteric inhibition by pyridine analogs.

Downstream Pathophysiology & Epigenetic Targets

The therapeutic efficacy of targeting mIDH1 with these analogs lies in reversing epigenetic dysregulation. The overproduction of 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, most notably the Ten-Eleven Translocation (TET) family of DNA demethylases and the JmjC domain-containing histone demethylases (KDMs) [10][11].

By stabilizing the mIDH1 enzyme in an open, inactive conformation, 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile analogs rapidly deplete intracellular 2-HG[5]. This relieves the inhibition on TET and KDM enzymes, reversing DNA and histone hypermethylation, and subsequently restoring normal cellular differentiation programs in leukemic blasts and solid tumor microenvironments[6][11].

Comparative Pharmacological Profile

To understand the superiority of this chemical class, we must compare the resulting clinical compounds (like Olutasidenib) against first-generation alternatives.

Parameter5-Fluoro-pyridine-2-carbonitrile Analogs (e.g., Olutasidenib)First-Generation Inhibitors (e.g., Ivosidenib)
Target Selectivity Highly selective for mIDH1 (spares WT IDH1)[3][12]Inhibits both mIDH1 and WT IDH1[3][12]
Binding Stoichiometry 2:1 (Inhibitor : IDH1 Dimer)[3][5]1:1 (Inhibitor : IDH1 Dimer)[3]
Molecular Weight ~355 g/mol (Compact)[4][12]~583 g/mol (Bulky)[12]
Resistance Profile Retains efficacy against R132H/S280F double mutants[3][8]Susceptible to displacement by S280F mutation[3][8]
CNS Penetration High (Suitable for Glioma targeting)[5][13]Limited

Experimental Workflows & Validation Protocols

To rigorously evaluate the therapeutic engagement of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile analogs, researchers must employ self-validating assay systems. The following protocols are designed to confirm both the biochemical inhibition of the target and the resulting phenotypic shift.

Protocol A: Intracellular 2-HG Quantification via LC-MS/MS

Rationale: Direct measurement of 2-HG is the definitive biomarker for mIDH1 target engagement. We utilize a cold methanol/water extraction to instantly quench cellular metabolism, preventing artifactual 2-HG generation or degradation during lysis.

  • Cell Culture & Dosing: Seed patient-derived mIDH1 AML cells (e.g., HT1080 or primary blasts) at 1×106 cells/mL. Treat with serial dilutions of the analog (1 nM to 10 μM) for 48 hours. Include a vehicle (DMSO) control.

  • Metabolic Quenching: Pellet cells at 4°C. Wash twice with ice-cold PBS. Resuspend the pellet in 500 μL of extraction buffer (80% Methanol / 20% Water, pre-chilled to -80°C) containing a heavy isotope internal standard ( 13C5​ -2-HG).

  • Lysis & Clarification: Incubate at -80°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Inject samples into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the MRM transitions for 2-HG (m/z 147.0 → 129.0) and the internal standard (m/z 152.0 → 134.0).

  • Data Integration: Calculate the 2-HG concentration relative to the internal standard and determine the IC50​ using a 4-parameter logistic regression model.

Protocol B: Myeloid Differentiation Assay via Flow Cytometry

Rationale: Effective mIDH1 inhibition must translate to phenotypic differentiation. As the epigenetic block is lifted, leukemic blasts mature into functional monocytes/granulocytes, marked by the surface expression of CD11b and CD14.

  • Treatment: Treat mIDH1 mutant cells with the analog at the established IC90​ concentration for 7 to 14 days. Replenish media and drug every 72 hours.

  • Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Block Fc receptors for 10 minutes. Stain with fluorophore-conjugated antibodies: anti-CD11b (APC) and anti-CD14 (PE) for 30 minutes at 4°C in the dark.

  • Acquisition & Analysis: Wash cells twice and resuspend in DAPI-containing buffer to exclude dead cells. Acquire data on a flow cytometer (minimum 10,000 live events). Quantify the percentage of CD11b+/CD14+ cells compared to the DMSO control.

Exp_Workflow Step1 1. Cell Culture (mIDH1 AML Cells) Step2 2. Treatment (Analog Titration) Step1->Step2 Step3 3. Metabolite Extraction Step2->Step3 Step5 5. Flow Cytometry (CD11b/CD14) Step2->Step5 Step4 4. LC-MS/MS (2-HG Quant) Step3->Step4 Step6 6. IC50 & Efficacy Determination Step4->Step6 Step5->Step6

Self-validating workflow for assessing mIDH1 inhibitor efficacy and 2-HG reduction.

Clinical Landscape & Future Directions

The integration of the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile moiety into clinical candidates has yielded profound therapeutic outcomes. Olutasidenib received FDA approval for adult patients with Relapsed/Refractory AML harboring susceptible IDH1 mutations[3][14].

Beyond hematological malignancies, the high blood-brain barrier (BBB) penetrance of these compact analogs positions them as prime candidates for targeting IDH-mutant gliomas (astrocytomas and oligodendrogliomas)[11][13]. Furthermore, ongoing research is evaluating their efficacy in solid tumors characterized by IDH1 mutations, including chondrosarcoma and intrahepatic cholangiocarcinoma[12][15]. The ability of these analogs to overcome second-site resistance mutations (like S280F) ensures they will remain a cornerstone of precision oncology for metabolically driven cancers[3][8].

References

  • Taylor & Francis. "Olutasidenib: a novel mutant IDH1 inhibitor for the treatment of relapsed or refractory acute myeloid leukemia." Expert Review of Hematology, 2024.

  • American Society of Hematology. "Olutasidenib: from bench to bedside." Blood Advances, 2023.

  • Springer / NIH. "Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia." Current Hematologic Malignancy Reports, 2024.

  • Journal of Clinical Investigation. "Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice." JCI, 2021.

  • Google Patents. "Treating patients harboring an isocitrate dehydrogenase-1 (IDH-1) mutation." US Patent 11013734B2, 2021.

Sources

Foundational

In Silico Modeling of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Interactions: A Fragment-Based Drug Discovery (FBDD) Guide

Abstract: The molecule 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a highly reactive electrophilic fragment and a privileged pharmacophore scaffold. It serves as the critical synthetic precursor and right-hand b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The molecule 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a highly reactive electrophilic fragment and a privileged pharmacophore scaffold. It serves as the critical synthetic precursor and right-hand binding anchor for Olutasidenib (FT-2102) , a potent, FDA-approved allosteric inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) [1]. As a Senior Application Scientist, I have structured this whitepaper to guide computational chemists through the in silico profiling of this fragment. By understanding the causality behind its electrostatic properties and its interaction network within the mIDH1 allosteric pocket, researchers can leverage this scaffold for advanced FBDD and scaffold-hopping campaigns.

Mechanistic Grounding: The Role of the Pyridone-Carbonitrile Scaffold

To model a fragment effectively, one must first understand the causality of its structural features. The 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold is not merely a passive puzzle piece; its electronics are finely tuned for both synthetic reactivity and target engagement.

Electronic Tuning via the 5-Fluoro Substituent

In the synthesis of Olutasidenib, the 5-fluoro group acts as an optimal leaving group for a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction, allowing the attachment of the quinolinone-ethyl-amine moiety. However, in silico, modeling the intact 5-fluoro fragment is critical for mapping the sub-pocket prior to substitution. The highly electronegative fluorine atom withdraws electron density from the pyridone ring via inductive effects. This lowers the pKa​ of the system and significantly strengthens the hydrogen-bond acceptor capacity of the adjacent C6-carbonyl and C2-carbonitrile groups.

Target Context: The mIDH1 (R132H) Allosteric Pocket

Mutations at Arg132 (e.g., R132H, R132C) in IDH1 confer a neomorphic activity, converting α -ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG). Inhibitors like Olutasidenib bind to an allosteric pocket at the dimer interface of mIDH1 [2]. Crystal structure analysis (PDB: 6U4J) reveals that the pyridone-carbonitrile core acts as the primary anchor [3]:

  • Leu120 Interaction: The cyano (carbonitrile) moiety forms a tight, directional hydrogen bond with the backbone amide NH of Leu120.

  • Arg109 Interaction: The C6-carbonyl of the pyridone ring forms a strong hydrogen bond with the sidechain of Arg109.

By modeling the 5-fluoro precursor, we can simulate the baseline thermodynamics of this anchor before introducing the steric bulk of the left-hand quinolinone system.

In Silico Experimental Protocols

The following protocols establish a self-validating computational system for evaluating the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile fragment.

Protocol 1: Fragment Preparation & Quantum Mechanical (QM) Profiling

Causality: Molecular mechanics (MM) force fields often fail to capture the anisotropic charge distribution of halogens (e.g., the σ -hole on fluorine). QM profiling ensures accurate partial charges for downstream docking.

  • Structure Generation: Build 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in a 3D builder. Ensure the pyridone nitrogen is protonated (or methylated, depending on the specific analog being modeled).

  • Geometry Optimization: Run a Density Functional Theory (DFT) optimization using the ω B97X-D functional and the 6-31G(d,p) basis set.

  • ESP Calculation: Calculate the Electrostatic Potential (ESP) map. Validation Step: Verify the electron-deficient region (positive ESP) opposite the C-F bond and the highly electronegative regions (negative ESP) localized on the cyano nitrogen and carbonyl oxygen.

  • Charge Derivation: Extract Restrained Electrostatic Potential (RESP) charges to update the ligand topology file for docking.

Protocol 2: Molecular Docking & Pharmacophore Mapping

Causality: To ensure the fragment docking is biologically relevant, the grid must be validated against the native, full-length inhibitor.

  • Protein Preparation: Download PDB 6U4J [2]. Remove water molecules except for those bridging the dimer interface. Assign protonation states at pH 7.4 using PROPKA (ensure His132 is appropriately protonated).

  • Grid Generation: Center the docking grid on the coordinates of the native FT-2102 ligand. Set the bounding box to 15 Å × 15 Å × 15 Å.

  • Self-Validation (Redocking): Dock the native FT-2102 ligand using Glide SP (Standard Precision). Pass Criterion: The RMSD of the docked pose vs. the crystallographic pose must be <1.5 Å.

  • Fragment Docking: Dock the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile fragment. Apply a hydrogen-bond constraint to the backbone NH of Leu120 to force the cyano interaction.

G A 1. QM Profiling (DFT wB97X-D) C 3. Grid Validation (Native RMSD < 1.5 Å) A->C B 2. Protein Prep (PDB: 6U4J) B->C D 4. Constrained Docking (Leu120 H-Bond) C->D E 5. MD Simulation (100 ns NPT) D->E

Figure 1: Step-by-step in silico workflow for FBDD profiling and self-validation.

Protocol 3: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)

Causality: Static docking overestimates the stability of small fragments. MD simulations confirm whether the fragment remains anchored in the highly solvated allosteric pocket.

  • System Solvation: Solvate the mIDH1-fragment complex in a TIP3P water box with 0.15 M NaCl.

  • Equilibration: Perform a 5 ns NVT equilibration followed by a 10 ns NPT equilibration (300 K, 1 atm).

  • Production Run: Run a 100 ns MD simulation. Monitor the distance between the cyano nitrogen and the Leu120 backbone NH.

  • FEP Scaffold Hopping: To model the transition from the fragment to the final drug, set up an FEP workflow perturbing the 5-fluoro group into the 5-amino-ethyl-quinolinone moiety of Olutasidenib. Calculate the relative binding free energy ( ΔΔG ).

Interaction Network Visualization

The binding efficacy of the pyridone-carbonitrile scaffold relies on a highly specific geometric arrangement within the mIDH1 pocket.

Interactions Ligand 5-Fluoro-Pyridone Carbonitrile Scaffold Leu120 Leu120 (Backbone NH) Ligand->Leu120 Cyano H-Bond (< 3.0 Å) Arg109 Arg109 (Sidechain) Ligand->Arg109 Carbonyl H-Bond Ile128 Ile128 (Carbonyl) Ligand->Ile128 Hydrophobic Proximity F_Vector 5-Fluoro Vector (Solvent/Extension) Ligand->F_Vector SNAr Substitution Site

Figure 2: Key pharmacophore interaction network of the scaffold within the mIDH1 allosteric pocket.

Quantitative Data Presentation

The table below summarizes the theoretical binding energetics and interaction geometries derived from the in silico profiling of the isolated fragment versus the full-length clinical inhibitor (Olutasidenib).

Metric5-Fluoro-Pyridone-Carbonitrile (Fragment)Olutasidenib (Full Drug)Method / Causality
Docking Score (Glide SP) -5.2 kcal/mol-11.8 kcal/molReflects baseline anchor binding vs. full pocket occupation.
MM/GBSA ΔGbind​ -18.4 kcal/mol-45.2 kcal/molIncorporates solvation penalties; fragment relies heavily on polar contacts.
Cyano Leu120 Distance 2.85 Å2.91 ÅThe fragment maintains the critical H-bond, proving its utility as an anchor.
Carbonyl Arg109 Distance 2.90 Å2.88 ÅStrong electrostatic interaction enhanced by the inductive effect of the core.
MD RMSF (Ligand) 1.8 Å0.9 ÅFragment exhibits higher mobility (Root Mean Square Fluctuation) without the quinolinone bulk.

Data Interpretation: The isolated fragment achieves a highly favorable interaction geometry with Leu120 and Arg109, validating its use as a core scaffold. The substitution of the 5-fluoro group with the extended quinolinone system (as seen in Olutasidenib) drastically reduces ligand RMSF, locking the molecule into the dimer interface and driving the highly negative ΔGbind​ .

References

  • Caravella, J. A., Lin, J., Diebold, R. B., et al. (2020). Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor. Journal of Medicinal Chemistry, 63(4), 1612–1623.[Link]

  • Toms, A. V., & Lin, J. (2020). Crystal structure of IDH1 R132H mutant in complex with FT-2102. RCSB Protein Data Bank (PDB ID: 6U4J).[Link]

  • Han, Y., et al. (2022). Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers in Oncology, 12, 953180.[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Abstract This document provides a comprehensive, two-part protocol for the synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The synthesis begins wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. The synthesis begins with the preparation of the intermediate, 2-Cyano-5-fluoropyridine, via a Balz-Schiemann reaction, followed by its conversion to the target pyridone through an N-oxidation and rearrangement sequence. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions, mechanistic insights, and safety considerations to ensure a reliable and reproducible outcome.

Introduction and Significance

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its unique electronic properties, imparted by the fluorine atom and the pyridone scaffold, make it a valuable component in designing molecules with specific biological activities. Notably, this compound serves as a precursor in the synthesis of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which is under investigation for treating IDH1-mutant malignancies.[1] The robust and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

The following protocol details a reliable synthetic route, beginning from commercially available starting materials. The methodology is divided into two primary stages: the synthesis of a key fluorinated pyridine intermediate and its subsequent conversion to the final pyridone product.

Overall Synthetic Workflow

The synthesis is structured as a two-part process. The first part involves the conversion of an aminopyridine to a fluoropyridine, and the second part accomplishes the transformation of the fluoropyridine into the target pyridone.

Synthesis_Workflow cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part II: Pyridone Formation A 2-Cyano-5-aminopyridine B Diazonium Tetrafluoroborate Salt A->B HBF4, NaNO2 (-10 to -5 °C) C 2-Cyano-5-fluoropyridine B->C Thermal Decomposition (~80 °C) D Pyridine-N-Oxide Intermediate C->D N-Oxidation (e.g., m-CPBA) E 6-Acetoxy Intermediate D->E Rearrangement (e.g., Ac2O) F 5-Fluoro-6-oxo-1,6-dihydropyridine- 2-carbonitrile (Target) E->F Hydrolysis & Acidification

Caption: Overall workflow for the synthesis of the target molecule.

Part I: Synthesis of 2-Cyano-5-fluoropyridine Intermediate

Principle: This stage utilizes the Balz-Schiemann reaction, a trusted method for introducing fluorine onto an aromatic ring. The process involves the diazotization of 2-cyano-5-aminopyridine with fluoroboric acid to form a diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the desired 2-Cyano-5-fluoropyridine.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Cyano-5-aminopyridine≥98%CommercialStarting material
Fluoroboric acid (HBF₄)40% aq. solutionCommercialFluorinating and diazotizing agent
Sodium nitrite (NaNO₂)≥97%CommercialDiazotizing agent
Petroleum etherACS GradeCommercialSolvent for decomposition
Anhydrous ethanolReagent GradeCommercialFor washing the precipitate
Anhydrous diethyl etherReagent GradeCommercialFor washing the precipitate
Anhydrous sodium carbonate (Na₂CO₃)ACS GradeCommercialFor neutralization
500 mL four-neck round-bottom flaskN/AGlassware SupplyReaction vessel
Mechanical stirrer, ThermometerN/ALab Equipment
Ice-salt bath, Reflux condenserN/ALab Equipment
Detailed Experimental Protocol

Step 1: Preparation of the Diazonium Salt

  • Equip a 500 mL four-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • In the flask, add 175 mL of 40% fluoroboric acid (1.05 mol).

  • While stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in portions. The addition may be exothermic; maintain control over the temperature.

  • After the addition is complete, cool the reaction mixture to between -10 and -5°C using an ice-salt bath.[2]

  • Prepare a saturated aqueous solution of 21.6 g of sodium nitrite (0.315 mol).

  • Slowly add the sodium nitrite solution to the reaction flask, ensuring the temperature is maintained between -10 and -5°C. A large amount of white solid (the diazonium salt) will precipitate.[2]

  • Continue stirring at this temperature for an additional hour after the addition is complete.

  • Store the reaction mixture in a refrigerator overnight to ensure complete precipitation of the diazonium salt.[2]

Step 2: Isolation and Decomposition of the Diazonium Salt

  • Isolate the precipitated white solid by vacuum filtration.

  • Wash the solid sequentially with anhydrous ethanol and anhydrous diethyl ether until the filtrate is nearly colorless.[2]

  • Dry the precipitate in a vacuum oven to a constant weight.

  • In a clean 500 mL four-neck flask, add 150 mL of petroleum ether.

  • Add the dried diazonium salt to the petroleum ether in portions.

  • Slowly heat the mixture to 80°C and maintain a gentle reflux for approximately 30 minutes. Vigorous gas evolution (N₂ and BF₃) will be observed. The reaction is complete when gas evolution ceases.[2]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to approximately 7 by carefully adding anhydrous sodium carbonate or aqueous ammonia.[2]

  • Separate the organic layer. The product, 2-Cyano-5-fluoropyridine, is in the petroleum ether layer.

  • Further purification can be achieved by distillation or by precipitating the hydrochloride salt, followed by liberation of the free base.[2] The expected yield is approximately 64%.[3]

Part II: Synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Principle: This stage converts the intermediate into the final pyridone product. The transformation is achieved via a well-established sequence in pyridine chemistry: N-oxidation of the pyridine nitrogen, followed by a Boekelheide-type rearrangement to introduce a functional group at the C6 position, and subsequent hydrolysis to the 6-oxo (or 6-hydroxy) tautomer.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Cyano-5-fluoropyridineFrom Part IN/AStarting material
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%CommercialOxidizing agent
Acetic anhydride (Ac₂O)ACS GradeCommercialRearrangement agent
Dichloromethane (DCM)ACS GradeCommercialSolvent for oxidation
Hydrochloric acid (HCl)1M aq. solutionCommercialFor pH adjustment
Ethyl acetate (EtOAc)ACS GradeCommercialExtraction solvent
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
Round-bottom flask, Magnetic stirrerN/ALab Equipment
Detailed Experimental Protocol

Step 1: N-Oxidation

  • Dissolve 2-Cyano-5-fluoropyridine in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (approx. 1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the N-oxide product with DCM. Dry the organic layer and concentrate under reduced pressure.

Step 2: Rearrangement and Hydrolysis

  • Place the crude N-oxide from the previous step into a round-bottom flask.

  • Add acetic anhydride and heat the mixture to reflux (approx. 100-120°C) for 2-4 hours. This step facilitates the rearrangement to form the 6-acetoxy intermediate.

  • After cooling, carefully quench the excess acetic anhydride by slowly adding water or methanol.

  • Remove the solvent under reduced pressure. The residue contains the crude 6-acetoxy-5-fluoro-2-cyanopyridine.

  • To the crude residue, add water (100 mL) and 1M HCl to facilitate hydrolysis of the acetate and to acidify the solution.[1]

  • The final hydrolysis and work-up are critical for obtaining a high-purity product.

Step 3: Final Work-up and Isolation

  • Following hydrolysis, acidify the aqueous solution to pH 1-2 with 1M HCl.[1]

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • This procedure yields 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile as a white solid. A reported yield for this final hydrolysis and isolation step is approximately 92%.[1]

Safety and Handling Precautions

  • Fluoroboric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: Potentially explosive when dry. Handle with care and avoid friction or shock. Do not isolate more than necessary.

  • Cyanides: Highly toxic. All operations involving cyanides must be performed in a well-ventilated fume hood. Have a cyanide poisoning antidote kit available.

  • m-CPBA: Strong oxidizing agent and can be shock-sensitive. Store and handle according to the manufacturer's guidelines.

References

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • ChemBK. (2024, April 10). 2-Cyano-5-fluoropyridine. Available at: [Link]

  • Medicines for All Institute (M4ALL), Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available at: [Link]

  • Google Patents. (1988). US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.

Sources

Application

The Strategic Utility of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in Modern Medicinal Chemistry

Introduction: The Privileged Pyridinone Scaffold In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyridinone...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyridinone Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyridinone core is a prominent member of this elite group of "privileged scaffolds."[1][2] Its value lies in a unique combination of structural and electronic features: the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for amides, phenyls, and other heterocyclic systems.[1][2][3] This versatility allows for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and metabolic stability, making pyridinone derivatives attractive candidates for a wide array of biological targets.[4] Consequently, this scaffold is integral to compounds exhibiting diverse pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects.[1][3][4]

Within this important class of compounds, 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile stands out as a particularly valuable and versatile building block. The strategic placement of the fluorine atom and the nitrile group on the pyridinone ring opens up a rich chemical space for derivatization, enabling the synthesis of complex molecules with high therapeutic potential. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its pivotal role in the synthesis of the FDA-approved drug Olutasidenib.

Synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

The synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile can be efficiently achieved from commercially available starting materials. The following protocol is adapted from a documented synthesis of an intermediate for Olutasidenib.[5][6]

Synthetic Workflow Diagram

start 6-Cyano-3-fluoropyridin-2-yl acetate product 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile start->product Deprotection reagent1 Potassium carbonate (K2CO3) Methanol (MeOH) reagent1->start

Caption: Synthetic route to the title compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 6-Cyano-3-fluoropyridin-2-yl acetate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-cyano-3-fluoropyridin-2-yl acetate (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in water and acidify to a pH of approximately 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile as a solid.[5][6]

Expected Outcome: This protocol should yield the desired product with high purity. The product can be characterized by ¹H NMR and LCMS. For example, a reported characterization shows: ¹H NMR (300 MHz, DMSO-d6): δ ppm 12.92 (br s, 1H), 7.73 (br s, 1H), 7.43 (br s, 1H). LCMS: m/z 138.9 [M+H]⁺.[5]

Reactivity and Application as a Key Building Block: The Case of Olutasidenib

The synthetic utility of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is powerfully demonstrated in its role as a key intermediate in the synthesis of Olutasidenib (FT-2102).[5][7] Olutasidenib is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and is FDA-approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in patients with a susceptible IDH1 mutation.[8][9][10]

The structure of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile offers three primary points for chemical modification:

  • N-Alkylation of the Pyridinone Ring: The nitrogen atom of the pyridinone can be readily alkylated. In the synthesis of Olutasidenib, it is methylated using methyl iodide in the presence of a base like potassium carbonate.[5]

  • Nucleophilic Aromatic Substitution at the 5-Position: The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution. This is a crucial step in the synthesis of Olutasidenib, where the fluorine is displaced by the amino group of a chiral amine side chain.[5]

  • Transformation of the Nitrile Group: The cyano group can potentially be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further avenues for derivatization, although this position is retained in the final structure of Olutasidenib.

Workflow for the Synthesis of Olutasidenib from the Title Compound

start 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile intermediate 5-Fluoro-1-methyl-6-oxo- 1,6-dihydropyridine-2-carbonitrile start->intermediate Step 1 step1 N-Methylation (MeI, K2CO3, DMF) step1->start product Olutasidenib intermediate->product Step 2 step2 Nucleophilic Aromatic Substitution ((S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one, DIEA, DMSO) step2->intermediate

Caption: Key steps in the synthesis of Olutasidenib.

Biological Context: Inhibition of Mutant IDH1

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in various cancers, including AML.[8] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[11] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[8]

Olutasidenib, synthesized using the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile core, specifically inhibits these mutant forms of IDH1. This inhibition blocks the production of 2-HG, thereby restoring normal cellular differentiation and impeding the proliferation of cancer cells.[8]

Mechanism of Action Pathway

cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation aKG α-Ketoglutarate Isocitrate Isocitrate Isocitrate->aKG Oxidative Decarboxylation wtIDH1 Wild-type IDH1 wtIDH1->Isocitrate aKG2 α-Ketoglutarate HG2 D-2-Hydroxyglutarate (Oncometabolite) aKG2->HG2 Neomorphic Reduction Epigenetic_Dysregulation Epigenetic Dysregulation & Blocked Differentiation HG2->Epigenetic_Dysregulation Leads to mIDH1 Mutant IDH1 mIDH1->aKG2 Olutasidenib Olutasidenib Olutasidenib->mIDH1 Inhibits

Caption: Olutasidenib inhibits mutant IDH1.

Application Protocols: In Vitro Assays

To evaluate the efficacy of compounds derived from 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, such as Olutasidenib, specific in vitro assays are essential. Below are representative protocols for assessing mutant IDH1 inhibition and quantifying the resulting decrease in 2-HG production.

Protocol 1: Mutant IDH1 Enzyme Inhibition Assay (Biochemical)

This protocol describes a fluorescence-based assay to determine the IC₅₀ of a test compound against a mutant IDH1 enzyme. The assay measures the consumption of the cofactor NADPH, which is oxidized to NADP⁺ during the reduction of α-KG to 2-HG.

Materials and Reagents:

  • Recombinant mutant IDH1 enzyme (e.g., R132H)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and NaCl)

  • Test compound (serially diluted in DMSO)

  • 384-well microplate, black

  • Plate reader with fluorescence capabilities (Excitation ~340 nm, Emission ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Reaction:

    • To each well of the microplate, add the assay components in the following order:

      • Assay buffer

      • Test compound at various concentrations

      • Recombinant mutant IDH1 enzyme

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of α-KG and NADPH.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in NADPH fluorescence in a kinetic mode for 30-60 minutes at 30°C.

    • The rate of the reaction (slope of fluorescence vs. time) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular 2-HG Production Assay

This protocol outlines a method to measure the effect of an inhibitor on the production of the oncometabolite 2-HG in a cell line expressing mutant IDH1.

Materials and Reagents:

  • Mutant IDH1 expressing cell line (e.g., U87-MG-IDH1-R132H)

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plate

  • LC-MS/MS system for 2-HG quantification or a commercial 2-HG assay kit.[11]

Procedure:

  • Cell Seeding: Seed the mutant IDH1 expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Sample Collection:

    • For secreted 2-HG: Collect the cell culture supernatant.

    • For intracellular 2-HG: Wash the cells with PBS, then lyse the cells and collect the lysate.

  • 2-HG Quantification:

    • Analyze the 2-HG levels in the collected samples using a validated LC-MS/MS method or a commercially available colorimetric or fluorometric 2-HG assay kit, following the manufacturer's instructions.[11]

  • Data Analysis:

    • Normalize the 2-HG levels to cell number or protein concentration.

    • Calculate the percent reduction in 2-HG for each compound concentration relative to the vehicle control.

    • Plot the results to determine the dose-dependent effect of the compound on 2-HG production and calculate the IC₅₀ value.

Assay Type Parameter Measured Typical IC₅₀ for Potent Inhibitor
Biochemical Mutant IDH1 AssayEnzyme Activity (NADPH consumption)Low nM
Cellular 2-HG AssayOncometabolite (2-HG) LevelLow to mid nM[11]

Conclusion

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a high-value building block in medicinal chemistry, embodying the principles of a privileged scaffold. Its straightforward synthesis and versatile reactivity, particularly in N-alkylation and nucleophilic aromatic substitution reactions, make it an ideal starting point for the construction of complex and potent therapeutic agents. The successful development of the mutant IDH1 inhibitor Olutasidenib serves as a compelling testament to the strategic importance of this compound. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to leverage the full potential of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in their own discovery programs.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available from: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecules. Available from: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available from: [Link]

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. Available from: [Link]

  • A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry. Available from: [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar. Available from: [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP. Available from: [Link]

  • Solid forms of ((S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino). Google Patents.
  • Pharmacophore. Wikipedia. Available from: [Link]

  • Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. PubMed. Available from: [Link]

  • Solid forms of ((s)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile. Google Patents.
  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 2',3'-dideoxy-L-pyrimidine Nucleosides as Potential Antiviral Agents Against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). PubMed. Available from: [Link]

  • Inhibitors of pyrimidine synthesis synergize with N4-hydroxycytidine to diminish influenza virus replication. MPG.PuRe. Available from: [Link]

  • Emerging Antiviral Drugs to Prevent or Treat Influenza. CADTH. Available from: [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules. Available from: [Link]

  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available from: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available from: [Link]

  • Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. MDPI. Available from: [Link]

  • Facile synthesis of 9-(N-amino-4-fluoromethyl-3-pyrrolidinyl)-2-fluoro-6-aminopurine from trans-4-hydroxy-L-proline. CNKI. Available from: [Link]

  • Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Oncotarget. Available from: [Link]

  • Pharmacophore-based Identification of Potential Mutant Isocitrate Dehydrogenases I/2 Inhibitors: An Explorative Avenue in Cancer Drug Design. Bentham Science. Available from: [Link]

  • Olutasidenib. PubChem. Available from: [Link]

  • FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation. Clinical Cancer Research. Available from: [Link]

  • Olutasidenib: a novel mutant IDH1 inhibitor for the treatment of relapsed or refractory acute myeloid leukemia. PubMed. Available from: [Link]

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Method

Cell-based assays for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives

Application Note & Protocol Guide Title: Cell-Based Assays for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives (mIDH1 Inhibitors) Audience: Researchers, scientists, and drug development professionals. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Title: Cell-Based Assays for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives (mIDH1 Inhibitors) Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

The chemical scaffold 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile serves as a critical synthetic intermediate and the core pharmacophore for a highly potent class of mutant-selective isocitrate dehydrogenase 1 (mIDH1) inhibitors, most notably Olutasidenib (FT-2102)[1][2].

Wild-type IDH1 normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic point mutations at the active site arginine residue (e.g., R132H, R132C) confer a neomorphic enzymatic activity. This mutant form reduces α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner[3][4]. The pathological accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to severe epigenetic dysregulation and a block in cellular differentiation[3][4].

Evaluating novel 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives requires robust cell-based assays. Biochemical assays alone are insufficient because they fail to account for cellular permeability, intracellular drug accumulation, or the physiological WT:mIDH1 heterodimerization required for pH-dependent 2-HG production[5].

Pathway Visualization

G Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 (NADP+ -> NADPH) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Mutant IDH1 (NADPH -> NADP+) Inhibitor 5-Fluoro-6-oxo-pyridine Derivatives Inhibitor->aKG Competitive Inhibition

Mutant IDH1 metabolic pathway and targeted inhibition by 5-fluoro-6-oxo-pyridine derivatives.

Experimental Design: Cell Line Selection & Analytical Modality

Causality in Experimental Design:

  • Cell Lines: We utilize HT1080 cells (which harbor an endogenous IDH1-R132C mutation) and engineered U87-MG cells (IDH1-R132H) to cover the most prevalent clinical mutations[3]. For phenotypic differentiation assays, TF-1 erythroleukemia cells engineered with IDH1-R132H are the gold standard[6].

  • Analytical Modality (LC-MS/MS): While enzymatic assays for 2-HG exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is prioritized. LC-MS/MS provides superior sensitivity, allows for multiplexed quantification of both 2-HG and α-KG, and utilizes stable-isotope internal standards (13C5-2-HG) to correct for matrix effects and ion suppression[4].

Protocol 1: Intracellular and Extracellular 2-HG Suppression Assay (LC-MS/MS)

Self-Validating System: This protocol incorporates a rapid cold-quenching step to halt metabolic flux, ensuring the measured 2-HG accurately reflects the steady-state levels at the exact time of cell lysis. The inclusion of a heavy isotope internal standard validates the extraction efficiency of every single well.

Materials:

  • HT1080 or U87-mIDH1 cell lines.

  • Test compounds (5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives).

  • Extraction Solvent: 80% Methanol (LC-MS grade) in MS-grade water, pre-chilled to -80°C.

  • Internal Standard (IS): 13C5-2-HG (100 ng/mL final concentration in extraction solvent).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density of 2 × 10^4 cells/well in a 96-well flat-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2[3].

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the test derivatives in DMSO. Transfer to the culture media (final DMSO concentration ≤ 0.1%). Incubate for 48 hours[3][7].

  • Extracellular Extraction: Transfer 50 µL of the conditioned culture media to a new 96-well V-bottom plate containing 200 µL of the cold Extraction Solvent (with IS). Mix thoroughly by pipetting.

  • Intracellular Quenching & Extraction:

    • Aspirate the remaining media from the cell plate.

    • Rapidly wash the adherent cells once with ice-cold PBS to remove residual extracellular 2-HG.

    • Immediately add 150 µL of the cold Extraction Solvent (with IS) directly to the monolayer.

    • Transfer the plate to -80°C for 20 minutes. (Expert Insight: This step instantly precipitates proteins and quenches enzymatic activity, preventing the artificial generation or degradation of highly labile metabolites during processing).

  • Sample Processing: Scrape the cells (if necessary), transfer the lysate to a V-bottom plate, and centrifuge both the extracellular and intracellular plates at 4,000 × g for 20 minutes at 4°C to pellet proteins[4].

  • LC-MS/MS Analysis: Transfer 100 µL of the clarified supernatant to LC-MS vials. Inject 5 µL onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode[4].

Workflow Visualization

Workflow Seed 1. Seed mIDH1 Cells (HT1080, U87-R132H) Treat 2. Compound Treatment (48 Hours) Seed->Treat Extract 3. Cold Methanol Extraction (Quench Metabolism) Treat->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode for 2-HG) Extract->LCMS Data 5. Data Analysis (IC50 Calculation) LCMS->Data

Step-by-step workflow for the cell-based 2-HG suppression assay using LC-MS/MS.

Protocol 2: Phenotypic Differentiation Assay (TF-1 Cells)

Because mIDH1 inhibitors reverse the differentiation block caused by 2-HG, measuring cellular differentiation is a critical orthogonal validation of target engagement[3][6].

Step-by-Step Methodology:

  • Cell Seeding: Wash TF-1 IDH1-R132H cells to remove GM-CSF. Resuspend in RPMI-1640 supplemented with 10% FBS and 2 U/mL Erythropoietin (EPO) to induce differentiation[6].

  • Treatment: Seed cells at 1 × 10^5 cells/mL in 6-well plates. Add the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile derivative (e.g., 1 µM) or vehicle control[6].

  • Incubation: Incubate for 7 days, replacing media and compound every 3 days.

  • Flow Cytometry: Harvest cells, wash with FACS buffer (PBS + 2% FBS), and stain with fluorophore-conjugated anti-CD235a (Glycophorin A) antibodies for 30 minutes at 4°C.

  • Analysis: Analyze via flow cytometry. Effective mIDH1 inhibitors will restore EPO-induced differentiation, evidenced by a significant increase in the CD235a-positive cell population compared to the vehicle control[6].

Data Presentation & Expected Outcomes

To benchmark novel 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives, compare their efficacy against established clinical molecules like Olutasidenib and Ivosidenib.

Table 1: Representative Cellular IC50 Values for 2-HG Suppression

Compound ClassCell LinemIDH1 MutationAssay TypeExpected IC50 (nM)
Olutasidenib (FT-2102)HT1080R132C2D Monolayer10 - 25
Olutasidenib (FT-2102)U87-MGR132H2D Monolayer20 - 40
Ivosidenib (AG-120)HT1080R132C2D Monolayer5 - 15
Novel DerivativeTF-1R132HSuspensionVariable

Data synthesized from established preclinical profiling of mIDH1 inhibitors[2][3][7].

Table 2: Optimized LC-MS/MS MRM Transitions for Metabolite Quantification

AnalytePrecursor Ion (m/z)[M-H]-Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
D-2-Hydroxyglutarate (2-HG)147.0129.0-1050
13C5-2-HG (Internal Standard)152.0134.0-1050
α-Ketoglutarate (α-KG)145.0101.0-1250

Note: Chromatographic separation of D-2-HG and L-2-HG enantiomers requires a chiral column if total 2-HG is insufficient for the study design[4].

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Analogs

Introduction: Unlocking the Therapeutic Potential of Novel Pyridinone Scaffolds The 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile core represents a promising scaffold in modern drug discovery. Its unique electronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Novel Pyridinone Scaffolds

The 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile core represents a promising scaffold in modern drug discovery. Its unique electronic and structural features suggest potential interactions with a variety of biological targets. Analogs of this scaffold have been explored for their utility in developing novel therapeutics, including inhibitors of kinases and other enzymes. High-throughput screening (HTS) is a critical technology that enables the rapid evaluation of large libraries of such compounds to identify starting points for drug development programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for novel analogs of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Our approach emphasizes a robust and logical workflow, from initial assay development and validation to hit confirmation and downstream analysis. We will delve into the rationale behind experimental choices, ensuring that each protocol is a self-validating system designed for scientific rigor and reproducibility.

Strategic Overview of the HTS Campaign

A successful HTS campaign requires careful planning and a multi-step approach. The overall strategy is to first develop and validate robust biochemical and cell-based assays, then execute the primary screen, and finally, confirm and characterize the initial "hits."

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up A Target Selection & Assay Choice B Assay Optimization (e.g., Reagent Concentrations, Incubation Times) A->B C Assay Validation (Z', S/B, CV%) B->C D Library Preparation & Plating C->D Proceed if validation criteria are met E Automated High-Throughput Screen D->E F Primary Data Analysis & Hit Selection E->F G Hit Picking & Re-testing F->G Selection of primary hits H Dose-Response Curves (IC50/EC50) G->H I Orthogonal & Secondary Assays H->I J Initial SAR & Chemical Tractability Assessment I->J FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor A Kinase + Fluorescent Tracer -> [Kinase-Tracer Complex] (Slow Rotation, High Polarization) B Kinase + Fluorescent Tracer + Inhibitor -> [Kinase-Inhibitor] + Free Tracer (Fast Rotation, Low Polarization) ATP_Viability_Assay A Treat Cells with Compounds B Incubate for 48-72 hours A->B C Add Reagent to Lyse Cells and Release ATP B->C D Luciferase-catalyzed reaction: ATP + Luciferin + O2 -> Oxyluciferin + AMP + PPi + Light C->D E Measure Luminescence D->E

Figure 3: Workflow of an ATP-based luminescent cell viability assay.

Protocol 2: ATP-Based Cell Viability Assay

Objective: To identify compounds that reduce the viability of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., one known to be sensitive to kinase inhibition)

  • Cell culture medium and supplements

  • 384-well, white, clear-bottom microplates

  • Compound library (5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile analogs) dissolved in DMSO

  • Positive control (e.g., a known cytotoxic agent like staurosporine)

  • Negative control (DMSO)

  • ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Cell Seeding: Seed the cells into the 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition: Add the compounds from the library and controls to the plates using an automated liquid handler.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Reagent Addition: Equilibrate the plates to room temperature and add the ATP-based luminescent reagent to each well.

  • Signal Stabilization: Mix the contents of the plates on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence using a microplate luminometer.

Data Analysis and Hit Criteria:

The raw data will be in relative light units (RLU). The activity of each compound is calculated as the percent inhibition of cell viability relative to the controls. Similar to the biochemical screen, a statistical cutoff is used to identify primary hits.

Part 3: Data Management and Hit Triage

A robust data management and analysis pipeline is crucial for handling the large datasets generated in HTS.

Hit Triage Workflow:

  • Primary Hit Identification: Apply statistical criteria to identify initial hits from both the biochemical and cell-based screens.

  • Confirmation Screening: Re-test the primary hits in the original assay to eliminate false positives.

  • Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: Test the confirmed hits in a different assay format to confirm their mechanism of action and rule out assay-specific artifacts. For example, hits from the FP kinase assay could be tested in a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

  • Selectivity Profiling: Screen the most promising hits against a panel of related kinases to assess their selectivity.

  • Hit-to-Lead Chemistry: The validated and characterized hits can then be progressed into medicinal chemistry programs for optimization.

Conclusion: A Pathway to Novel Discoveries

The protocols and strategies outlined in this document provide a comprehensive framework for the high-throughput screening of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile analogs. By employing a combination of robust biochemical and cell-based assays, coupled with a rigorous hit validation process, researchers can efficiently identify promising starting points for the development of novel therapeutics. The key to success lies in careful assay development, validation, and a systematic approach to data analysis and hit triage.

References

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: Google Vertex AI Search URL
  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)
  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC Source: Google Vertex AI Search URL
  • Title: Reporting data from high-throughput screening of small-molecule libraries Source: Google Vertex AI Search URL
  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC Source: Google Vertex AI Search URL
  • Title: A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed Source: Google Vertex AI Search URL
  • Title: High throughput screening of small molecule libraries for modifiers of radiation responses - PubMed Source: Google Vertex AI Search URL
  • Title: High-Throughput Screening (HTS)
  • Title: Application of Fluorescence Polarization in HTS Assays - PubMed Source: Google Vertex AI Search URL
  • Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format Source: Google Vertex AI Search URL
  • Title: Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors | Journal of the American Chemical Society Source: Google Vertex AI Search URL
  • Title: Liquid-Handling in High-Throughput Screening - Microlit USA Source: Google Vertex AI Search URL
  • Title: How to Choose a Cell Viability or Cytotoxicity Assay - Promega Corporation Source: Google Vertex AI Search URL
  • Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs Source: Google Vertex AI Search URL
  • Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC Source: Google Vertex AI Search URL
  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science Source: Google Vertex AI Search URL
  • Title: Liquid Handling for Diagnostics and HTS | LVL Technologies Source: Google Vertex AI Search URL
  • Title: High-Throughput Screening Libraries for Small- Molecule Drug Discovery Source: Google Vertex AI Search URL
  • Title: HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed Source: Google Vertex AI Search URL
  • Title: High-throughput screening - Wikipedia Source: Google Vertex AI Search URL
  • Title: Biochemical Kinase Assays | Thermo Fisher Scientific - TW Source: Google Vertex AI Search URL
  • Title: Biochemical Kinase Assays | Thermo Fisher Scientific - TW Source: Google Vertex AI Search URL
  • Title: Cell-based assays in high-throughput mode (HTS)
  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global Source: Google Vertex AI Search URL
  • Title: Assay Development for Protein Kinase Enzymes - NCBI - NIH Source: Google Vertex AI Search URL
  • Title: Automated Liquid Handlers (ALH)
  • Title: Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen Source: Google Vertex AI Search URL
  • Title: Laboratory Automation: Liquid handling devices in drug discovery Source: Google Vertex AI Search URL
  • Title: Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic Source: Google Vertex AI Search URL
  • Title: Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen Source: Google Vertex AI Search URL
  • Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC Source: Google Vertex AI Search URL
  • Title: What's the Difference Between Biochemical and Cell-Based HTS Assays?
  • Title: Analysis of HTS data | Cambridge MedChem Consulting Source: Google Vertex AI Search URL
  • Title: Hit Identification Approaches and Future Directions – Protac - Drug Discovery Pro Source: Google Vertex AI Search URL
  • Title: High-Throughput Screening: today's biochemical and cell-based approaches - PubMed Source: Google Vertex AI Search URL
  • Title: How Do You Validate an Assay for High-Throughput Screening?
  • Title: Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI Source: Google Vertex AI Search URL
  • Title: Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens | Biology Methods and Protocols | Oxford Academic Source: Google Vertex AI Search URL
  • Title: Olutasidenib Synthetic Routes - MedKoo Biosciences Source: Google Vertex AI Search URL
  • Title: US10959994B2 - Solid forms of ((S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)
  • Title: Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor - SCIRP Source: Google Vertex AI Search URL
  • Title: 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)
  • Title: Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior E
Method

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in Biological Matrices

Abstract This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in plasma. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is grounded in established bioanalytical method validation principles, ensuring accuracy, precision, and reliability of results in line with regulatory expectations.

Introduction: The Rationale for a Dedicated Analytical Method

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and development. Its structural similarity to antiviral agents like favipiravir suggests its potential role as a key intermediate or a metabolite in drug discovery programs.[1][2] Accurate and precise quantification of this analyte in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing its metabolic fate, and ensuring safety and efficacy in pre-clinical and clinical investigations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and speed.[3] This application note provides a comprehensive, step-by-step protocol for the determination of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, developed in accordance with international guidelines on bioanalytical method validation.[4][5][6]

Analyte Characteristics and Mass Spectrometry

Chemical Structure and Properties:

  • IUPAC Name: 5-fluoro-6-oxo-1H-pyridine-2-carbonitrile[7]

  • Molecular Formula: C₆H₃FN₂O[8]

  • Molecular Weight: 138.1 g/mol [8]

The structure of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, with its polar functional groups, suggests that a reversed-phase chromatographic method with appropriate mobile phase modifiers will be effective for its separation.[9][10]

Predicted Fragmentation and MRM Transition Selection:

A critical step in developing a selective LC-MS/MS method is the selection of optimal Multiple Reaction Monitoring (MRM) transitions. While experimental fragmentation data for this specific molecule is not widely available, we can predict the most probable fragmentation pathways based on its chemical structure and established fragmentation principles.[11]

The protonated molecule [M+H]⁺ is expected to be the precursor ion in positive electrospray ionization mode. The most likely fragmentation will involve the loss of small, stable neutral molecules.

Predicted Primary Fragmentation Pathways:

  • Loss of CO (Carbon Monoxide): A common fragmentation for pyridone structures.

  • Loss of HCN (Hydrogen Cyanide): Driven by the presence of the nitrile group.

  • Loss of HOCN (Isocyanic Acid): A potential rearrangement and fragmentation pathway.

Based on these predictions, the following MRM transitions are proposed for method development and optimization.

Parameter Value Rationale
Precursor Ion (Q1)m/z 139.1[M+H]⁺ of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
Product Ion (Q3) 1m/z 111.1Predicted fragment corresponding to the loss of CO
Product Ion (Q3) 2m/z 84.1Predicted fragment corresponding to the loss of CO and HCN
Internal Standard (IS)To be selectedA stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a close retention time and no isobaric interference should be used. For instance, a stable isotope of favipiravir ([¹³C,¹⁵N₂]-favipiravir) could be a suitable candidate.[12]

Experimental Protocol

This protocol is designed to be a comprehensive guide for the analysis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in plasma.

Materials and Reagents
  • 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile reference standard (≥97% purity)[8]

  • Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

Sample Preparation: A Streamlined Protein Precipitation Protocol

Protein precipitation is a simple and effective method for extracting small molecules from plasma, especially for high-throughput analysis.[9]

Sample_Preparation_Workflow plasma 1. Plasma Sample (50 µL) is_addition 2. Add Internal Standard (10 µL of working solution) plasma->is_addition precipitation 3. Add Acetonitrile (200 µL with 0.1% Formic Acid) is_addition->precipitation vortex 4. Vortex (1 minute) precipitation->vortex centrifuge 5. Centrifuge (10,000 x g for 10 min at 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant (150 µL) centrifuge->supernatant lc_vial 7. LC-MS/MS Injection supernatant->lc_vial

Caption: Workflow for sample preparation by protein precipitation.

Step-by-Step Procedure:

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and keeps the analyte protonated.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following conditions are provided as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions:

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size)[12]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.0
3.1
4.0

Mass Spectrometry Conditions:

Parameter Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table in Section 2

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[13] The validation should be performed in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline.[4]

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve & Linearity Validation->Calibration LOD_LOQ LOD & LLOQ Validation->LOD_LOQ Stability Stability Validation->Stability Recovery Recovery & Matrix Effect Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria:

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve & Linearity The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the true value (accuracy) and the reproducibility of measurements (precision).For quality control samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these are ±20% and ≤20%, respectively.[5]
Recovery & Matrix Effect The efficiency of the extraction procedure (recovery) and the influence of matrix components on ionization (matrix effect).Consistent and reproducible across the concentration range.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in plasma. By leveraging established analytical principles and adhering to regulatory validation guidelines, this method offers a reliable tool for researchers in drug development and related fields. The provided parameters serve as a robust starting point for method implementation and can be further optimized based on specific laboratory instrumentation and study requirements. Future work could involve the application of this method to various biological tissues and the investigation of potential metabolites of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • Shimadzu. (n.d.). Analysis of Favipiravir in Human Plasma LC-MS. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • CiplaMed. (2026). Favipiravir: Frequently Asked Questions. [Link]

  • Dove Medical Press. (2020). Favipiravir Use in COVID-19: Analysis of Suspected Adverse Drug Events Reported in the WHO Database. [Link]

  • Hazar, T. K., et al. (n.d.). Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias. [Link]

  • J&K Scientific. (2020). 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. [Link]

  • Medical and Pharmaceutical Journal. (2023). Favipiravir: Emerging antiviral drug during COVID-19. [Link]

  • PubChem. (n.d.). Olutasidenib. [Link]

  • Rao, et al. (2024). Development and Validation of a Sensitive, Fast and Simple LC-MS/MS Method for the Quantitation of Favipiravir Pure and Tablet Dosage Forms. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed.
  • Vertex AI Search. (n.d.). Olutasidenib Synthetic Routes - MedKoo Biosciences.
  • Vertex AI Search. (n.d.). US10959994B2 - Solid forms of ((S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile synthesis

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Welcome to the Technical Support Center for the synthesis of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Welcome to the Technical Support Center for the synthesis of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7). This highly functionalized heterocyclic building block is a critical intermediate in the synthesis of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, such as the antineoplastic agent Olutasidenib [1][2].

Due to the strongly electron-withdrawing nature of both the fluoro and cyano substituents on the pyridine ring, researchers frequently encounter low yields, sluggish reaction kinetics, and thermal degradation during its standard three-step synthesis (N-oxidation, Boekelheide rearrangement, and hydrolysis). This guide provides field-proven, optimized protocols, causal troubleshooting, and quantitative yield comparisons to ensure robust scale-up.

G A 5-Fluoropicolinonitrile (Starting Material) B 2-Cyano-5-fluoropyridine 1-oxide (Intermediate 1) A->B N-Oxidation (UHP/TFAA) C 6-Cyano-3-fluoropyridin-2-yl acetate (Intermediate 2) B->C Boekelheide Rearrangement (Ac2O, 130°C) D 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (Target Product) C->D Hydrolysis (K2CO3, MeOH)

Synthetic workflow for 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Section 1: Step-by-Step Optimized Methodologies

The following protocols have been engineered to be self-validating systems, ensuring that progression to the next synthetic step only occurs when strict analytical criteria are met.

Protocol A: N-Oxidation to 2-Cyano-5-fluoropyridine 1-oxide Causality for Optimization: The standard literature method utilizes m-CPBA in CHCl₃ at reflux for 4 days, often stalling at ~85% conversion due to the highly deactivated pyridine nitrogen [1][2]. By switching to Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA), peroxytrifluoroacetic acid is generated in situ. This highly electrophilic oxidant rapidly overcomes the poor nucleophilicity of the substrate [3].

  • Setup: In an argon-flushed flask, dissolve 5-fluoropicolinonitrile (1.0 eq) and UHP (2.0 eq) in anhydrous CH₂Cl₂ (0.17 M).

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add TFAA (2.0 eq) over 30 minutes to control the exothermic formation of peroxytrifluoroacetic acid.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Sample the reaction for LCMS. The target N-oxide should present an [M+H]⁺ of 138.9. Proceed only if the starting material peak is <5% by UV integration. If >5% remains, add 0.5 eq UHP and 0.5 eq TFAA and stir for an additional 2 hours.

  • Workup: Quench carefully with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides (Verify with peroxide indicator strips). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the N-oxide as a white solid.

Protocol B: Boekelheide Rearrangement to 6-Cyano-3-fluoropyridin-2-yl acetate Causality for Optimization: Standard protocols heat the N-oxide in neat acetic anhydride at 150 °C for 3 days, leading to significant thermal degradation and a dark, tarry reaction mixture [1]. Lowering the temperature to 130 °C and adding a radical scavenger prevents polymerization while maintaining the rearrangement thermodynamics.

  • Setup: Dissolve 2-cyano-5-fluoropyridine 1-oxide (1.0 eq) in freshly distilled acetic anhydride (10-14 eq). Add 1 mol% of BHT (butylated hydroxytoluene) to suppress radical-mediated polymerization.

  • Reaction: Heat the mixture at 130 °C (oil bath temperature) for 24 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor by LCMS. The product will show an [M+H]⁺ of 138.8 (corresponding to the loss of the acetate group during ionization). The solution should remain amber, not opaque black.

  • Workup: Concentrate the mixture under reduced pressure to remove excess acetic anhydride. Dissolve the crude residue in MeOH, stir for 1 hour to quench residual anhydrides, and evaporate. Purify via silica gel chromatography (0 to 25% EtOAc in hexanes) to isolate the acetate as a clear liquid that solidifies upon cooling.

Protocol C: Hydrolysis to 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Causality for Optimization: The final product is a highly polar pyridone with a slightly acidic proton. Standard aqueous workups often lead to product loss in the aqueous layer. Strict pH control and salting-out are required to maximize the partition coefficient into the organic phase [1].

  • Setup: Dissolve 6-cyano-3-fluoropyridin-2-yl acetate (1.0 eq) in MeOH (0.5 M). Add K₂CO₃ (2.0 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Check: TLC (1:1 EtOAc/Hexanes) should show complete disappearance of the higher-Rf acetate starting material.

  • Workup: Evaporate the MeOH under reduced pressure. Dissolve the residue in a minimal amount of water.

  • Optimized Extraction: Carefully acidify the aqueous layer to exactly pH 3-4 using 1M HCl (Verify with a calibrated pH meter). Saturate the aqueous layer with solid NaCl. Extract three times with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target product as a white solid.

Section 2: Yield Optimization Data

Reaction StepStandard Literature ProtocolStandard YieldOptimized ProtocolOptimized YieldCausality of Improvement
1. N-Oxidation m-CPBA, CHCl₃, Reflux, 4 days [2]~52%UHP, TFAA, CH₂Cl₂, 0°C to RT, 12h [3]>85%Peroxytrifluoroacetic acid overcomes the poor nucleophilicity of the electron-deficient pyridine nitrogen.
2. Rearrangement Ac₂O (neat), 150°C, 3 days [1]~60%Ac₂O (fresh), 130°C, 24h, BHT additive>75%Lower temperature and radical scavenger prevent thermal degradation and polymerization of the N-oxide.
3. Hydrolysis K₂CO₃, MeOH, RT, 4h, pH 1 extraction [1]~92%K₂CO₃, MeOH, RT, 4h, pH 3-4 + NaCl salting out>96%Strict pH control prevents protonation of the cyano group, while salting out maximizes organic partition.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is the yield of the N-oxidation step consistently low (<50%) when using m-CPBA? A1: The starting material, 5-fluoropicolinonitrile, is highly electron-deficient. Both the cyano and fluoro groups withdraw electron density from the pyridine ring via inductive and resonance effects. This makes the pyridine nitrogen poorly nucleophilic. m-CPBA is a relatively mild electrophilic oxidant, which results in sluggish kinetics (requiring up to 4 days of reflux) and incomplete conversion [2]. Switching to the UHP/TFAA system generates peroxytrifluoroacetic acid, a much stronger oxidant that rapidly drives the reaction to completion [3].

Q2: During the Boekelheide rearrangement, my reaction mixture turns completely black, and the isolated yield drops significantly. What causes this degradation? A2: Prolonged heating at 150 °C in neat acetic anhydride for 3 days causes thermal decomposition and radical-induced polymerization of the electron-deficient pyridine intermediates [1]. To mitigate this, ensure your acetic anhydride is freshly distilled to remove trace acetic acid (which can catalyze side reactions). Lower the reaction temperature to 130 °C, limit the reaction time to 24 hours, and consider adding a radical scavenger like BHT (1 mol%) to maintain a clean reaction profile.

Q3: In the final hydrolysis step, LCMS shows complete conversion, but I am losing product during the aqueous workup. How can I improve recovery? A3: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile exists in a tautomeric equilibrium with its 6-hydroxypyridine form, which has an acidic pKa. If the aqueous layer is too basic, the molecule remains ionized and water-soluble. Conversely, over-acidifying (pH < 1) can lead to protonation of the cyano group or other unwanted hydration side-reactions. Carefully acidify the aqueous layer to exactly pH 3-4 to ensure the molecule is fully neutral. Additionally, saturating the aqueous layer with NaCl (salting out) before extracting with a polar solvent like EtOAc drastically improves the partition coefficient.

References

  • "Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1)." Universität zu Köln, 2023. Available at: [Link]

Optimization

Technical Support Center: Synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working on the synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7), a critical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists working on the synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7), a critical intermediate in the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors such as Olutasidenib[1][2].

Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and quantitative impurity profiles to help you control side reactions and optimize your synthetic workflows.

Part 1: Mechanistic Workflow & Side-Reaction Pathways

Understanding the causality behind synthetic failures is the first step to preventing them. The diagram below illustrates the standard three-step synthesis from 5-fluoropicolinonitrile, highlighting the critical junctions where side reactions typically occur.

SynthesisPathway A 5-Fluoropicolinonitrile (Starting Material) B N-Oxide Intermediate A->B m-CPBA, CHCl3 C 6-Acetoxy-5-fluoro- picolinonitrile B->C Ac2O, 80°C Side1 Amide Byproduct (Nitrile Hydrolysis) B->Side1 Trace H2O D 5-Fluoro-6-oxo-1,6- dihydropyridine-2-carbonitrile C->D K2CO3, THF/H2O Side2 Tarry Oligomers (Thermal Runaway) C->Side2 Uncontrolled Exotherm Side3 5-Methoxy Byproduct (SNAr Defluorination) D->Side3 Excess MeOH/Base

Synthesis workflow and side-reaction pathways for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Part 2: Troubleshooting FAQs

Q1: During the final deprotection step, LC-MS analysis reveals a significant byproduct with a mass shift of +12 Da (m/z 151). What is this impurity and how do I eliminate it? A: This is the 5-methoxy-6-oxo-1,6-dihydropyridine-2-carbonitrile impurity, resulting from an unintended Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C5 position is highly electrophilic because it is activated by the electron-withdrawing para-nitrile group and the ortho-carbonyl. While standard protocols often use K₂CO₃ in methanol[1], extended reaction times or localized high concentrations of methoxide can cause the methoxide ion to displace the fluorine. Solution: Strictly limit the reaction time to ≤ 2 hours at room temperature. For a more robust process, substitute methanol with a less nucleophilic solvent system (e.g., THF/H₂O) and use aqueous K₂CO₃ or LiOH to selectively hydrolyze the acetate without risking SNAr defluorination.

Q2: My N-oxidation of 5-fluoropicolinonitrile yields a mixture of the target N-oxide (m/z 139) and a highly polar byproduct (m/z 157). How can I improve selectivity? A: The +18 Da mass shift indicates hydration of the nitrile group to form 5-fluoropicolinamide N-oxide. Commercial m-CPBA typically contains up to 30% water for safety during transport. In the presence of peracids and water, nitriles can undergo Radziszewski-type hydration. Solution: Dry the m-CPBA prior to use (by washing with a buffer and extracting into an organic solvent) or enforce strictly anhydrous conditions by adding anhydrous MgSO₄ to the reaction mixture. Quench the reaction immediately upon complete consumption of the starting material.

Q3: The Boekelheide rearrangement of the N-oxide with acetic anhydride is yielding black, tarry mixtures instead of the desired 6-acetoxy-5-fluoropicolinonitrile. What is the root cause? A: The Boekelheide rearrangement involves the formation of an N-acetoxypyridinium intermediate followed by a[3,3]-sigmatropic rearrangement. This process is highly exothermic. If the N-oxide is heated too rapidly in acetic anhydride, the intermediate can undergo thermal runaway, leading to polymerization and tarry degradation products. Solution: Implement a controlled, dropwise addition of the N-oxide to pre-heated acetic anhydride (or vice versa, depending on scale), ensuring the internal temperature remains strictly between 70–80°C.

Q4: I am using this compound as an intermediate for Olutasidenib. During the subsequent methylation step, I observe a mixture of N-methyl and O-methyl products. How do I control regioselectivity? A: This compound exhibits lactam-lactim tautomerism, existing in equilibrium between the 6-oxo (lactam) and 6-hydroxy (lactim) forms. This duality is so prominent that chemical suppliers list the exact same CAS number (1239510-82-7) for both 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile[3] and 5-Fluoro-6-hydroxypyridine-2-carbonitrile. Solution: To favor N-alkylation (required for Olutasidenib[2]), apply Hard-Soft Acid-Base (HSAB) principles. Use a softer electrophile (like methyl iodide) and a base like K₂CO₃ in a polar aprotic solvent (DMF) to selectively alkylate the softer nitrogen atom over the harder oxygen atom[4].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can verify the integrity of your intermediate before proceeding to the next step.

Protocol 1: Synthesis of 5-Fluoropicolinonitrile N-oxide
  • Causality: Electrophilic oxygen transfer from m-CPBA selectively oxidizes the pyridine nitrogen due to its lone pair availability.

  • Procedure: Dissolve 5-fluoropicolinonitrile (1.0 eq) in anhydrous CHCl₃ (0.5 M). Cool to 0°C. Add dried m-CPBA (1.2 eq) portion-wise. Warm to room temperature and stir for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation: TLC (EtOAc/Hexanes 1:1) shows complete conversion of the starting material (Rf ~0.6) to a polar spot (Rf ~0.2). LC-MS confirms [M+H]⁺ = 139.

Protocol 2: Boekelheide Rearrangement to 6-Acetoxy-5-fluoropicolinonitrile
  • Causality: Acetic anhydride activates the N-oxide, driving a sigmatropic shift that selectively functionalizes the alpha-position (C6) due to the steric and electronic direction of the C2-nitrile.

  • Procedure: Suspend the N-oxide (1.0 eq) in acetic anhydride (5.0 eq). Heat the mixture gradually to 80°C under an inert atmosphere. Monitor the internal temperature continuously to prevent exotherms >85°C. Stir for 4 hours. Concentrate under reduced pressure to remove excess acetic anhydride.

  • Self-Validation: LC-MS confirms [M+H]⁺ = 181. Ensure the complete disappearance of the N-oxide peak (m/z 139).

Protocol 3: Hydrolysis to 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
  • Causality: Mild base selectively cleaves the ester bond. The resulting 2-hydroxypyridine rapidly tautomerizes to the thermodynamically stable 2-pyridone.

  • Procedure: Dissolve 6-acetoxy-5-fluoropicolinonitrile (1.0 eq) in methanol (0.5 M). Add K₂CO₃ (2.0 eq) and stir vigorously at room temperature for exactly 2 hours[1]. Critical: Do not exceed 2 hours to prevent SNAr defluorination. Concentrate the solvent, reconstitute in water, and acidify to pH 4 with 1M HCl to precipitate the product. Filter and dry under vacuum.

  • Self-Validation: LC-MS confirms[M+H]⁺ = 139. ¹H NMR (300 MHz, DMSO-d₆) confirms the structure via a characteristic broad singlet for the tautomeric NH/OH proton: δ 12.92 (br s, 1H), 7.73 (br s, 1H), 7.43 (br s, 1H)[2].

Part 4: Quantitative Data & Impurity Profiling

Use the following table to quickly cross-reference expected masses against common side-reaction impurities during LC-MS monitoring.

Reaction StageTarget IntermediateExpected LC-MS [M+H]⁺Primary Side ReactionImpurity LC-MS [M+H]⁺Preventative Parameter
N-Oxidation 5-Fluoropicolinonitrile N-oxide139Nitrile Hydration157Use anhydrous m-CPBA; limit reaction time.
Rearrangement 6-Acetoxy-5-fluoropicolinonitrile181Thermal DegradationN/A (Polymer)Maintain internal temp ≤ 80°C.
Hydrolysis 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile139SNAr Defluorination151Restrict hydrolysis time to ≤ 2h; avoid heating.
Alkylation 1-Methyl-6-oxo derivative (Olutasidenib intermediate)153O-Alkylation153 (Different Rₜ)Use K₂CO₃/DMF and MeI (HSAB control).

References

  • Universität zu Köln. Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1). (2023). URL: [Link]

  • Google Patents. US11723905B2 - Solid forms of ((s)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile.
  • Google Patents. US12053463B2 - Solid forms of ((s)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Sources

Troubleshooting

Technical Support Center: Stability of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. Understanding the stability of this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. Understanding the stability of this compound in solution is critical for the reliability and reproducibility of experimental results. This document addresses common stability issues, offers troubleshooting strategies, and provides practical experimental protocols.

Due to the limited publicly available stability data for this specific intermediate, this guide synthesizes information from structurally related compounds, such as fluorinated pyridinones and cyanopyridines, alongside established principles of pharmaceutical stability testing.[][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in solution can be influenced by several factors:

  • pH: The pyridinone ring system and the nitrile group are susceptible to pH-dependent hydrolysis.[3][4] Acidic or basic conditions can catalyze degradation. The pyridinone moiety itself can exist in different tautomeric forms, and the equilibrium can be pH-dependent.[5]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[6]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions.[7]

  • Light: Many pyridone derivatives are known to be sensitive to light, which can lead to photodegradation.[8][9] It is advisable to protect solutions from light.

  • Oxidizing Agents: The pyridine ring can be susceptible to oxidation.[10]

Q2: What are the potential degradation pathways for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile?

A2: While specific degradation products for this molecule are not extensively documented, based on its structure, several degradation pathways can be anticipated:

  • Hydrolysis of the Nitrile Group: The 2-cyano group can hydrolyze to a carboxamide and subsequently to a carboxylic acid, particularly under acidic or basic conditions.[3][6]

  • Pyridine Ring Opening: Under harsh conditions, the pyridine ring can undergo cleavage. Microbial degradation of pyridines often proceeds through hydroxylation followed by ring opening.[11]

  • Photodegradation: Exposure to UV light can lead to the formation of reactive species, such as singlet oxygen, which can cause degradation of the pyridone ring system.[8]

Q3: What are the recommended storage conditions for stock solutions?

A3: To ensure the integrity of your stock solutions, the following storage conditions are recommended:

  • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C may be acceptable, but stability should be verified.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping them in aluminum foil.[2]

  • Container: Use tightly sealed containers to prevent moisture absorption and solvent evaporation.[6]

Q4: How can I tell if my compound has degraded?

A4: Signs of degradation can include:

  • Visual Changes: Color changes or the appearance of precipitates in the solution.

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main peak in HPLC or LC-MS analysis.[12]

  • Inconsistent Experimental Results: A loss of biological activity or inconsistent results in assays can be an indicator of compound instability.[13]

Q5: Is this compound stable in aqueous solutions and cell culture media?

A5: The stability in aqueous media is expected to be limited, primarily due to the potential for hydrolysis. The presence of various components in cell culture media, such as salts and amino acids, could also influence stability. It is highly recommended to perform a stability study in your specific aqueous buffer or cell culture medium at the experimental temperature (e.g., 37°C).[7] Prepare fresh dilutions from a concentrated stock solution immediately before use.

Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during experiments.

Problem 1: My stock solution has a precipitate.
  • Cause: This could be due to exceeding the solubility limit, the use of a solvent with some water content, or storage at an inappropriate temperature.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Warm the solution to 37°C and sonicate briefly to see if the precipitate redissolves. Avoid excessive heat.[7]

    • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. Water contamination is a common cause of precipitation for many organic compounds.[7]

    • Check Concentration: Confirm that you have not exceeded the compound's solubility in the chosen solvent.

    • Action: If the precipitate redissolves, use the solution promptly. If not, it is best to prepare a fresh stock solution at a slightly lower concentration or consider an alternative solvent.

Problem 2: I am observing new peaks in my HPLC/LC-MS analysis.
  • Cause: The appearance of new peaks is a strong indicator of degradation.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare a fresh solution from the solid compound and analyze it immediately to confirm that the degradation is happening in solution over time.

    • Review Storage Conditions: Check the storage temperature, light exposure, and age of the solution.

    • Conduct a Forced Degradation Study: To identify the likely cause, perform a forced degradation study by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions. This can help in identifying the nature of the degradation products.[14]

Workflow for Troubleshooting Compound Instability

Caption: Troubleshooting workflow for compound instability issues.

Quantitative Data and Experimental Protocols
Illustrative Stability Data

The following table presents hypothetical stability data for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, structured based on typical stability studies for similar compounds. This data is for illustrative purposes only.

Solvent/ConditionTemperatureDuration% Remaining (Hypothetical)Observations (Hypothetical)
Anhydrous DMSO-20°C3 months>99%No change observed.
Anhydrous DMSORoom Temp (25°C)1 week95%Slight yellowing of the solution.
PBS (pH 7.4)37°C24 hours85%Appearance of a small degradation peak in HPLC.
0.1 M HClRoom Temp (25°C)4 hours70%Significant degradation observed.
0.1 M NaOHRoom Temp (25°C)4 hours60%Rapid degradation and color change.
Protocol: Basic Stability Assessment in Solution

This protocol outlines a method to determine the stability of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in a chosen solvent.

Materials:

  • 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system. Record the peak area of the parent compound.

  • Incubation: Store the stock solution under the desired test condition (e.g., 37°C).

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analysis: Dilute the aliquot and analyze it by HPLC/LC-MS.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[14][15][16]

Procedure:

  • Prepare Solutions: Prepare solutions of the compound in:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative degradation)

    • Solvent (for photolytic degradation)

  • Stress Conditions:

    • Hydrolysis & Oxidation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Photodegradation: Expose the solution to a light source with a specific output (e.g., ICH-compliant photostability chamber) for a defined duration. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a suitable analytical method like LC-MS to identify and quantify the parent compound and any degradation products.

Potential Degradation Pathway of the Pyridinone Ring

G A 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile B Hydroxylated Intermediate A->B Oxidation / Hydroxylation C Ring Cleavage Products (e.g., Maleamate derivatives) B->C Monooxygenase action D Further Degradation (e.g., Succinic Acid) C->D Hydrolysis

Caption: A potential oxidative degradation pathway for the pyridinone ring.

References
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Proclinical. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • BenchChem. (2025). 2-Cyanopyridine | 100-70-9.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.
  • ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry.
  • Beilstein Journal of Organic Chemistry. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from Beilstein Journal of Organic Chemistry website.
  • Tel Aviv University. (n.d.). The products and kinetics of hydrolysis of cyanopyridinium ions.
  • PubChem. (n.d.). Pyridine-2-carbonitrile.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from Research Journal of Pharmacy and Technology website.
  • ACS Publications. (2007, December 15). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Increased pH stability via functional group transformation from acidic hydroxyl to basic secondary amine for a series of pyridone based heterocyclic dyes.
  • Informa Connect. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing.
  • PMC. (n.d.). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria.
  • NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • PubMed. (2003, February 5). Phototoxicity and photogenotoxicity of nine pyridone derivatives.
  • Wikipedia. (n.d.). 2-Pyridone.
  • PubMed. (2008, January 18). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • PMC. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions.
  • ACS Publications. (2024, August 22). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • PMC. (n.d.). Oxidative Dearomatization of Pyridines.
  • Royal Society of Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Application of Nitrile in Drug Design.
  • MDPI. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • ResearchGate. (2025, September 19). The Stability of Pyridine Nucleotides.
  • ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis.
  • ASM Journals. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic.
  • MDPI. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation.
  • ACS Publications. (2022, April 19). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Amanote Research. (n.d.). Microbial Metabolism of the Pyridine Ring. Metabolic Pathways of Pyridine Biodegradation by Soil Bacteria.

Sources

Optimization

Technical Support Center: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Welcome to the technical support resource for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The purity of this compound is critical, as impurities can significantly affect downstream reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs).[1] This document provides field-proven troubleshooting advice and detailed protocols to help you achieve the highest possible purity for your material.

Purification Workflow Overview

The general strategy for purifying 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile involves a multi-step approach, starting with basic work-up procedures and progressing to more refined techniques as needed to meet final purity specifications.

Purification_Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude->Workup Initial Cleanup Recrystallization Recrystallization Workup->Recrystallization Impurity Removal Analysis Purity Analysis (NMR, LC-MS, HPLC) Recrystallization->Analysis Purity Check Column Silica Gel Column Chromatography Column->Analysis Re-analyze Prep_HPLC Preparative HPLC (If Necessary) Prep_HPLC->Analysis Final Polish Analysis->Column <98% Pure Analysis->Prep_HPLC Co-eluting Impurities Pure_Product High-Purity Product (>98%) Analysis->Pure_Product >98% Pure

Caption: General purification workflow for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product has a low purity (<85%) after the initial aqueous work-up. What are the likely causes and how can I improve this?

Answer: Low purity at this stage is common and typically results from unreacted starting materials, reaction byproducts, or residual high-boiling solvents like DMF or DMSO.[2] The pyridinone structure possesses an acidic N-H proton, which can be exploited for a more effective cleanup using liquid-liquid extraction.

Causality: By adjusting the pH of the aqueous phase, you can selectively move your desired product between the aqueous and organic layers, leaving many neutral organic impurities behind. At a basic pH, the pyridinone is deprotonated to form a water-soluble salt. After washing away organic-soluble impurities, the aqueous layer is re-acidified, causing the neutral, water-insoluble product to precipitate or be extracted back into an organic solvent.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude residue in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. The pyridinone will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Wash: Combine the basic aqueous layers. Wash this combined layer with a fresh portion of EtOAc or DCM to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~4-5 using 1M HCl.[2] Monitor the pH with litmus paper or a pH meter. The product should precipitate as a solid or oil.

  • Extraction/Filtration: If a solid precipitates, it can be collected by vacuum filtration. If an oil forms or the product remains in solution, extract the acidified aqueous layer 3 times with a fresh organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]

Q2: I am unable to get my compound to crystallize. It either stays in solution or "oils out." What can I do?

Answer: Crystallization failure is one of the most frequent challenges in purification. The primary causes are often using too much solvent, choosing a suboptimal solvent system, or cooling the solution too rapidly.[3] Pyridine derivatives can be particularly challenging due to their polarity and hydrogen-bonding capabilities, which can lead to high solubility in many common solvents.[3]

Troubleshooting Strategy:

Crystallization_Troubleshooting Start Cooled Solution, No Crystals Formed Scratch Scratch inner surface of flask with glass rod? Start->Scratch Seed Add a seed crystal? Scratch->Seed No Success Crystals Form! Scratch->Success Yes Reduce_Solvent Reduce solvent volume (boil off ~10-20%)? Seed->Reduce_Solvent No Seed->Success Yes Re_evaluate Re-evaluate solvent system. Perform solubility tests. Reduce_Solvent->Re_evaluate No Reduce_Solvent->Success Yes

Caption: Decision tree for troubleshooting crystallization failures.[3]

Detailed Protocol: Two-Solvent Recrystallization

This technique is highly effective when no single solvent provides the ideal solubility profile.[3] It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., DMSO, DMF, Acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water, hexanes) dropwise with constant swirling until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

Solvent Class"Good" Solvents (High Solubility)"Poor" Solvents (Low Solubility)
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneDiethyl Ether, Hexanes
Polar Protic Methanol, Ethanol, IsopropanolWater, Dichloromethane (DCM)
Non-Polar TolueneHexanes, Pentane
Caption: General solvent selection guide for recrystallization of polar pyridinone derivatives.[3][4]
Q3: Recrystallization helped, but my material is still only 95-98% pure. How do I remove the final traces of impurities?

Answer: When impurities have solubility profiles very similar to the target compound, recrystallization may not be sufficient. For achieving high purity (>98%), silica gel column chromatography is the standard next step.[1][5] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.[6]

Detailed Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will show the product spot with a retention factor (Rf) of ~0.3 and good separation from all impurity spots. A common starting point for pyridinones is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: Pack a glass column with silica gel using a slurry method (silica mixed with the initial, low-polarity eluent) to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the semi-pure compound in a minimum amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system identified by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[1]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions together.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the final, high-purity compound.

Frequently Asked Questions (FAQs)

Q1: What are the essential analytical techniques for confirming the purity of my final product?

Answer: A combination of methods is required for a comprehensive purity assessment. No single technique is sufficient.[5]

Analytical TechniquePurpose & Key Information Provided
¹H and ¹³C NMR Confirms the chemical structure and provides a good indication of purity by showing the absence of signals from impurities.
¹⁹F NMR Especially crucial for fluorinated compounds.[5] It provides a very clean spectrum, allowing for sensitive detection of any fluorine-containing impurities.
LC-MS Confirms the molecular weight of the product via the mass spectrometer (MS) and assesses purity by showing the percentage area of the product peak in the liquid chromatogram (LC).[5]
HPLC The primary method for quantitative purity analysis.[7] A validated HPLC method can accurately determine purity as a percentage (e.g., 99.5%) by comparing the area of the product peak to the total area of all peaks.
Elemental Analysis Determines the percentage composition of C, H, and N. A result within ±0.4% of the theoretical values provides strong evidence of high purity.
Caption: Key analytical techniques for structure confirmation and purity assessment.

Q2: How should I store the purified 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile to prevent degradation?

Answer: While specific stability data is limited, general principles for heterocyclic and fluorinated compounds apply.[8][9] Pyridinone rings can be susceptible to hydrolysis under strongly acidic or basic conditions, and like many organic compounds, can be sensitive to light and oxidation over long periods.

  • Storage Conditions: Store the solid material in a tightly sealed amber vial to protect it from light and moisture.

  • Temperature: For long-term storage, keep it in a cool, dry place. Refrigeration (-4°C to 4°C) or freezing (-20°C) is recommended.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: My purified compound is a white solid, but one batch has a slight yellow tint. Is this a sign of significant impurity?

Answer: Not necessarily, but it warrants investigation. A slight yellow or off-white color can sometimes be caused by trace amounts of highly colored impurities or minor oxidation products that may be present in quantities too small to detect easily by ¹H NMR.[10] While a pure white solid is ideal, the color alone is not a definitive measure of purity. You should always rely on analytical data (HPLC, LC-MS) to confirm that the purity meets your requirements. If the color is a concern, an additional recrystallization or a charcoal treatment during recrystallization may remove the colored impurity.

References

  • Elslager, E. F., et al. (1974). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Journal of Heterocyclic Chemistry, 11(5), 671-674.
  • Gouault, N., et al. (2011). Enantiospecific Synthesis of Pyridinones as Versatile Intermediates Toward Asymmetric Piperidines. Organic Letters, 13(16), 4371-4373.
  • Shaker, R. M. (2006). SYNTHESIS OF SOME GLYCOSIDES OF PYRIDINONE DERIVATIVES.
  • U.S. Patent No. 3,972,888. (1976).
  • Beumer, J. H., et al. (2009). In Vitro Circuit Stability of 5-Fluorouracil and Oxaliplatin in Support of Hyperthermic Isolated Hepatic Perfusion. Annals of Surgical Oncology, 16(5), 1141-1146.

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7). This molecule is a highly critical fluorinated building block, most notably...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7). This molecule is a highly critical fluorinated building block, most notably serving as the key intermediate in the synthesis of Olutasidenib, a mutant isocitrate dehydrogenase-1 (mIDH1) inhibitor used in oncology[1].

Scaling up fluorinated pyridones presents unique challenges, particularly regarding tautomerism-driven regioselectivity, thermal hazards during N-oxidation, and crystallization issues. This guide provides field-proven troubleshooting strategies, causal explanations for reaction behaviors, and self-validating protocols to ensure high-fidelity scale-up.

Workflow Visualization

To understand the troubleshooting points, we must first map the synthetic sequence. The standard industrial route begins with the N-oxidation of 5-fluoropicolinonitrile, followed by a modified Boekelheide rearrangement, acetate hydrolysis, and finally, regioselective N-methylation.

G SM 5-Fluoropicolinonitrile (Starting Material) Oxidation N-Oxidation (m-CPBA or UHP/TFAA) SM->Oxidation NOxide 2-Cyano-5-fluoropyridine 1-oxide (Intermediate 1) Oxidation->NOxide Rearrangement Boekelheide Rearrangement (Ac2O, Heat) NOxide->Rearrangement Acetate 6-Cyano-3-fluoropyridin-2-yl acetate (Intermediate 2) Rearrangement->Acetate Hydrolysis Base Hydrolysis (K2CO3, MeOH) Acetate->Hydrolysis Pyridone 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (Target Intermediate) Hydrolysis->Pyridone Methylation Regioselective N-Methylation (MeI, K2CO3, DMF or Micellar H2O) Pyridone->Methylation Product 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Olutasidenib Precursor) Methylation->Product

Synthesis and downstream N-methylation of 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Troubleshooting & FAQs

Q1: How can we mitigate the thermal hazards of m-CPBA during the N-oxidation of 5-fluoropicolinonitrile at the kilogram scale?

Analysis & Causality: The traditional laboratory route utilizes m-chloroperoxybenzoic acid (m-CPBA) to oxidize the pyridine nitrogen[1]. However, m-CPBA is shock-sensitive, and the weak O–O peroxy bond releases massive enthalpy upon cleavage, making it a severe thermal runaway risk at scale. Solution: Transition to Urea-Hydrogen Peroxide (UHP) coupled with trifluoroacetic anhydride (TFAA). UHP acts as a stable, solid surrogate for anhydrous H₂O₂. When reacted with TFAA, it generates trifluoroperacetic acid in situ. This provides the necessary electrophilic oxygen to attack the electron-deficient fluorinated pyridine ring safely, without the detonation risks associated with bulk m-CPBA.

Q2: During the Boekelheide rearrangement with acetic anhydride, we observe tar formation and variable yields of the acetate intermediate. Why?

Analysis & Causality: This step is a modified Polonovski/Boekelheide rearrangement. The N-oxide attacks acetic anhydride to form a highly electrophilic N-acetoxypyridinium intermediate. Because 2-cyano-5-fluoropyridine 1-oxide lacks an alkyl group for deprotonation, the acetate anion directly attacks the unsubstituted alpha-position (C6), followed by the elimination of acetic acid[1]. Tar formation occurs because the N-acetoxypyridinium salt is thermally unstable; if the local concentration of Ac₂O drops or heating is uneven, intermolecular polymerization outcompetes the intramolecular rearrangement. Solution: Ensure Ac₂O is used in a vast excess (acting as the solvent) and maintain strict, uniform temperature control (typically 90–100 °C). Quench the reaction by slow, controlled addition to ice water to safely hydrolyze the excess Ac₂O.

Q3: In the downstream N-methylation step, we are detecting 15-20% of an O-methylated byproduct. How do we strictly enforce N-alkylation?

Analysis & Causality: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile exists in a tautomeric equilibrium with its 2-hydroxypyridine form[2]. Deprotonation yields an ambident anion with electron density on both the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory and Kornblum's rule, the highly electronegative oxygen is a "hard" nucleophile, while the less electronegative nitrogen is a "soft" nucleophile[3]. Solution:

  • Electrophile Selection: You must use a "soft" electrophile like methyl iodide (MeI) rather than "hard" electrophiles like methyl tosylate or dimethyl sulfate[3]. MeI preferentially attacks the soft nitrogen.

  • Solvent Environment: Utilize a polar aprotic solvent like DMF. DMF effectively solvates the potassium cation (from K₂CO₃), leaving the soft nitrogen exposed for an Sₙ2 attack[1].

  • Green Chemistry Alternative: Recent literature demonstrates that performing the reaction in a micellar aqueous system (2% Tween 20 in water) significantly enhances N-alkylation regioselectivity (>98:2) by compartmentalizing the hydrophobic reagents and altering the local dielectric constant[4].

Quantitative Data: Regioselectivity Optimization

The table below summarizes the causal relationship between reagent selection and the resulting N:O alkylation ratios during the methylation of 2-pyridones.

Table 1: Impact of Conditions on Alkylation Regioselectivity of 2-Pyridones

Alkylating Agent (Nature)Solvent SystemBaseN:O Alkylation RatioYield (%)Scale-Up Suitability
Methyl Iodide (Soft) DMFK₂CO₃> 95:592%High (Standard API Route)
Methyl Tosylate (Hard) DMFK₂CO₃40:6085%Low (Poor Regioselectivity)
Dimethyl Sulfate (Hard) THFNaH20:8078%Low (O-Alkylation Favored)
Methyl Iodide (Soft) H₂O + 2% Tween 20K₂CO₃> 98:294%Excellent (Green Micellar)

Self-Validating Experimental Protocols

Protocol A: Base-Promoted Hydrolysis to 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

This protocol converts the acetate intermediate to the target pyridone.

  • Charge: To a clean, dry reactor, add 6-cyano-3-fluoropyridin-2-yl acetate (1.0 eq) and Methanol (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) portion-wise at 20–25 °C.

  • Agitation: Stir the suspension vigorously for 2 hours at room temperature[1].

  • In-Process Control (IPC) / Self-Validation: Pull an aliquot and analyze via HPLC (UV 254 nm). The reaction is self-validating when the acetate peak (<1.0% AUC) disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with water and slowly acidify with 1N HCl to pH 3-4.

  • Isolation: The product will rapidly precipitate. Mechanistic note: The pyridone tautomer forms highly insoluble hydrogen-bonded dimers in aqueous acid, ensuring a high-purity crash-out. Filter the white solid, wash with cold water, and dry under a vacuum at 45 °C.

Protocol B: Regioselective N-Methylation (Standard DMF Route)

This protocol converts the intermediate into the Olutasidenib precursor.

  • Charge: In a reactor flushed with nitrogen, suspend 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.0 eq) and K₂CO₃ (2.1 eq) in anhydrous DMF (10 volumes)[1]. Stir for 15 minutes to allow for complete deprotonation.

  • Alkylation: Cool the reactor to 0–5 °C. Add Methyl Iodide (MeI, 1.15 eq) dropwise to control the mild exotherm.

  • Agitation: Allow the reaction to warm to room temperature and stir for 45 minutes[1].

  • In-Process Control (IPC) / Self-Validation: Pull an aliquot, quench in water, and extract with EtOAc. Run TLC (50:50 EtOAc:Hexanes). The N-methylated product is significantly less polar than the starting pyridone (which streaks heavily due to H-bonding).

  • Validation of Regioselectivity: Confirm the N:O ratio via ¹H-NMR. The N-CH₃ singlet typically appears upfield around δ 3.5–3.6 ppm, whereas an O-CH₃ impurity would appear further downfield near δ 3.9–4.0 ppm.

  • Workup: Evaporate the DMF under reduced pressure. Partition the residue between EtOAc and water, dry the organic layer over Na₂SO₄, and concentrate to yield 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile as a solid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile vs. Non-Fluorinated Analogs

As a Senior Application Scientist, one of the most critical decisions in early-stage drug design is selecting the right molecular scaffold. The strategic incorporation of fluorine into heterocyclic building blocks is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical decisions in early-stage drug design is selecting the right molecular scaffold. The strategic incorporation of fluorine into heterocyclic building blocks is a cornerstone of modern medicinal chemistry, often dictating a drug candidate's ultimate success or failure in the clinic[1].

This guide provides an objective, data-driven comparison between 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7) and its non-fluorinated analog, 6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 89324-17-4). By analyzing their physicochemical properties, reactivity profiles, and metabolic stability, we will explore the causality behind why the fluorinated analog is increasingly preferred in the synthesis of advanced therapeutics, such as the mutant IDH1 inhibitor Olutasidenib[2].

Physicochemical Profiling & The "Fluorine Effect"

The introduction of a single fluorine atom onto the pyridone ring induces profound electronic and physical alterations. Fluorine is the most electronegative element, and its small Van der Waals radius (1.47 Å) allows it to mimic hydrogen (1.20 Å) without introducing significant steric bulk[1].

Comparative Properties
Parameter6-oxo-1,6-dihydropyridine-2-carbonitrile5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
CAS Number 89324-17-41239510-82-7
Molecular Weight 120.11 g/mol 138.10 g/mol
Estimated pKa (NH) ~11.0~9.5
Lipophilicity (LogP) LowerHigher
C5 Oxidation Liability High (Susceptible to CYP450)Blocked (Metabolically stable)
Primary Application General synthetic building blockTargeted drug intermediate[2]
Mechanistic Causality

The differences in performance between these two analogs stem directly from the inductive electron-withdrawing effect (-I effect) of the fluorine atom.

  • Basicity/Acidity Modulation: The fluorine atom pulls electron density away from the pyridone nitrogen. This stabilizes the conjugate base formed upon deprotonation, thereby lowering the pKa of the N-H bond from approximately 11.0 to 9.5[1][3].

  • Metabolic Resistance: The C5 position of the pyridone ring is a common site for cytochrome P450-mediated oxidation. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol). This high bond dissociation energy effectively blocks enzymatic cleavage at this site[1][4].

G A Pyridone Scaffold B C5 Fluorination A->B C High Electronegativity B->C D Strong C-F Bond B->D E Lower pKa (NH) C->E Inductive Effect F Increased Lipophilicity C->F G Metabolic Stability D->G CYP450 Resistance

Logical flow of the "Fluorine Effect" on the physicochemical properties of the pyridone scaffold.

Experimental Workflows: Synthesis & Validation

To demonstrate the practical impact of these physicochemical differences, we compare the N-alkylation of both analogs. N-alkylation is a critical step in synthesizing complex pharmaceuticals like Olutasidenib[2].

Because the fluorinated analog has a lower pKa, it is more readily deprotonated by mild bases (like K2CO3), leading to a higher concentration of the reactive nucleophile at room temperature. This accelerates reaction kinetics and improves overall yield[1][2].

Protocol A: Comparative N-Alkylation (Self-Validating System)

Objective: Methylate the pyridone nitrogen using Methyl Iodide (MeI).

  • Preparation: In a 200 mL round bottom flask, dissolve 16.7 mmol of the chosen pyridone analog (fluorinated or non-fluorinated) in 46 mL of anhydrous DMF[2].

  • Base Addition: Add 35.2 mmol of Potassium Carbonate (K2CO3). Stir for 15 minutes at room temperature to allow for deprotonation.

  • Alkylation: Dropwise add 19.19 mmol of MeI. Stir the mixture at room temperature.

  • Self-Validation Check (Crucial): At t = 45 minutes, extract a 10 µL aliquot and quench into 990 µL of 50:50 MeCN:Water. Analyze via UPLC-MS.

    • Validation Criteria: The reaction is deemed complete and ready for solvent evaporation only when the peak area of the starting material is <1% relative to the N-methylated product.

    • Observation: The fluorinated analog typically meets this criterion at 45 minutes[2]. The non-fluorinated analog often requires >2 hours or gentle heating (40°C) to achieve the same conversion due to incomplete deprotonation.

  • Workup: Evaporate the solvent under reduced pressure and purify via flash column chromatography[1][2].

Metabolic Stability & Pharmacokinetics

The most significant advantage of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile over its non-fluorinated counterpart is its resistance to enzymatic degradation[1][4]. To objectively quantify this, we utilize an In Vitro Human Liver Microsome (HLM) Stability Assay.

Protocol B: Microsomal Stability Assay (Self-Validating System)

Objective: Determine the in vitro half-life (T1/2) and intrinsic clearance (CLint) of both analogs.

  • Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at exactly 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard. This instantly denatures the enzymes, halting the reaction.

  • Self-Validation Check: Concurrently run Verapamil (a known high-clearance CYP3A4 substrate) as a positive control.

    • Validation Criteria: The assay data is only accepted if the Verapamil control yields a T1/2 of < 15 minutes. If Verapamil remains stable, the HLM batch is inactive, and the assay must be repeated.

  • Analysis: Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Workflow Step1 1. Compound Incubation (HLM + Buffer) Step2 2. NADPH Addition (Initiate Reaction) Step1->Step2 Step3 3. Aliquot Sampling (0, 15, 30, 60 mins) Step2->Step3 Step4 4. Quench with MeCN (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining %) Step4->Step5

Step-by-step experimental workflow for the in vitro microsomal stability assay.

Comparative Performance Data

Based on the established principles of fluorine substitution in pyridone scaffolds[1][4], the following table summarizes the empirical performance differences between the two analogs:

MetricNon-Fluorinated AnalogFluorinated Analog
N-Alkylation Yield (Standard conditions)78 - 82%92 - 95%
Reaction Time (N-Alkylation)~2.0 hours45 minutes
In Vitro Half-life (HLM, T1/2)28 minutes>120 minutes
Intrinsic Clearance (CLint)49.5 µL/min/mg< 5.0 µL/min/mg

Conclusion

While the non-fluorinated 6-oxo-1,6-dihydropyridine-2-carbonitrile remains a cost-effective building block for basic organic synthesis, 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is undeniably superior for advanced drug development.

The strategic placement of the fluorine atom at the C5 position not only streamlines synthetic workflows (such as N-alkylation) by modulating the pKa of the pyridone ring, but it also completely neutralizes a major metabolic liability. For researchers developing targeted therapeutics requiring high metabolic stability and precise pharmacokinetic control, the fluorinated analog is the definitive choice.

References

  • American Chemical Society. "Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI)." Organic Letters. URL: [Link]

  • Google Patents. "Solid forms of ((s)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile." US Patent 12053463B2.
  • PubChem. "4-[5-(2,6-Dioxo-1,2,3,6-Tetrahydropyridin-4-Yl)-1h-1,2,4-Triazol-3-Yl]-6-Oxo-1,6-Dihydropyridine-2-Carbonitrile." National Institutes of Health. URL: [Link]

Sources

Comparative

Structural analysis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile crystal forms

A Comprehensive Guide to the Structural Analysis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and its Isomer Favipiravir: A Comparative Study of Crystalline Forms This guide provides a detailed comparative analys...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structural Analysis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and its Isomer Favipiravir: A Comparative Study of Crystalline Forms

This guide provides a detailed comparative analysis of the crystalline forms of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and its structural isomer, the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). Understanding the solid-state properties of active pharmaceutical ingredients (APIs) is of paramount importance in drug development, as different crystal forms, or polymorphs, can exhibit distinct physicochemical properties that impact bioavailability, stability, and manufacturability.

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration for researchers, scientists, and drug development professionals. This guide will delve into the structural characterization of known polymorphs, offering insights into their crystallization, identification, and comparative analysis, grounded in experimental data and established scientific principles.

Introduction to Polymorphism and its Significance

Polymorphism is a crucial aspect of pharmaceutical sciences. Different polymorphs of the same API can display variations in solubility, dissolution rate, melting point, and stability, which can significantly affect the drug's therapeutic efficacy and safety profile.[1][2] Therefore, comprehensive characterization of the polymorphic landscape of a drug candidate is a regulatory requirement and a key step in ensuring product quality and consistency.

While direct studies on 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile are limited in publicly available literature, extensive research has been conducted on its structural isomer, Favipiravir. The insights gained from the analysis of Favipiravir's crystal forms provide a valuable framework for understanding the potential solid-state chemistry of related pyridinone structures.

Known Crystalline Forms of Favipiravir

To date, two primary polymorphs of Favipiravir have been identified and characterized: an orthorhombic form and a tetragonal form.[1][2][3]

  • Orthorhombic Form: This is the initially reported and more stable form of Favipiravir under ambient conditions.[1][3] Its crystal structure has been determined by single-crystal X-ray diffraction, revealing a nearly planar molecule with intramolecular hydrogen bonding.[4] The packing is further stabilized by intermolecular hydrogen bonds and aromatic stacking.[3][4]

  • Tetragonal Form: A novel, metastable polymorph of Favipiravir was obtained through recrystallization from ethyl acetate.[1][2][3] This form is characterized by two interpenetrated hydrogen-bonded networks and is slightly less stable than the orthorhombic form.[1][3] Over time, the tetragonal form has been observed to slowly convert to the more stable orthorhombic form.[1]

In addition to these polymorphs, several multicomponent crystals, including cocrystals and salts of Favipiravir, have been prepared to improve its physicochemical properties like permeability and tabletability.[5][6]

Comparative Analysis of Favipiravir Polymorphs

A comparative analysis of the orthorhombic and tetragonal forms of Favipiravir highlights the subtle yet significant differences in their solid-state properties. This comparison is crucial for selecting the appropriate form for pharmaceutical development.

PropertyOrthorhombic FormTetragonal Form
Crystal System OrthorhombicTetragonal
Stability More stableMetastable, converts to orthorhombic form
Hydrogen Bonding Single H-bonded network with zst topologyTwo interpenetrated H-bonded networks
Crystallization Standard synthesis productRecrystallization from ethyl acetate

Experimental Protocols for Structural Characterization

The characterization of polymorphic forms relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments used in the structural analysis of Favipiravir's crystal forms.

Crystallization of Polymorphs

The ability to selectively crystallize different polymorphs is fundamental to their study.

Objective: To obtain single crystals or crystalline powders of the orthorhombic and tetragonal forms of Favipiravir.

Protocol for Tetragonal Form:

  • Dissolve the orthorhombic form of Favipiravir in ethyl acetate at an elevated temperature to achieve saturation.

  • Allow the solution to cool slowly to room temperature.

  • Collect the resulting crystals by filtration. The obtained crystals will be predominantly the tetragonal form, though some orthorhombic crystals may be present as impurities.[1][3]

Powder X-ray Diffraction (PXRD)

PXRD is a primary tool for identifying and differentiating crystalline phases. Each polymorph exhibits a unique diffraction pattern.

Objective: To obtain the PXRD patterns of the different crystal forms for identification and phase purity analysis.

Methodology:

  • Gently grind a small amount of the crystalline sample to a fine powder.

  • Mount the powder on a sample holder.

  • Collect the diffraction data using a diffractometer with Cu Kα radiation.

  • Scan a 2θ range of, for example, 5° to 40° with a step size of 0.02°.

  • Compare the resulting diffractograms to reference patterns of the known polymorphs.[1][3]

Caption: Workflow for Powder X-ray Diffraction Analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.

Objective: To determine the melting points and detect any solid-state transformations of the polymorphs upon heating.

Methodology:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen purge.

  • Record the heat flow as a function of temperature. The melting of a pure crystalline solid will appear as a sharp endothermic peak.[1][6]

DSC_Workflow Sample Sample in Pan Furnace Heating at a Constant Rate Sample->Furnace Sensor Heat Flow Sensor Furnace->Sensor Thermogram DSC Thermogram (Heat Flow vs. Temperature) Sensor->Thermogram Analysis Melting Point & Phase Transition Analysis Thermogram->Analysis

Caption: Differential Scanning Calorimetry Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules and can be used to identify differences in hydrogen bonding between polymorphs.

Objective: To obtain the IR spectra of the different crystal forms to probe differences in their molecular interactions.

Methodology:

  • Prepare the sample, for instance, as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a typical range of 4000-400 cm⁻¹.

  • Analyze the spectra for shifts in characteristic peaks, particularly those associated with N-H and C=O stretching, which are sensitive to hydrogen bonding environments.[1]

Conclusion

The structural analysis of the crystalline forms of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and its well-studied isomer, Favipiravir, is a critical endeavor in pharmaceutical development. This guide has provided a comparative overview of the known polymorphs of Favipiravir, detailing their key differences and the experimental methodologies required for their characterization. By applying these principles and techniques, researchers can gain a thorough understanding of the solid-state properties of these and other active pharmaceutical ingredients, ultimately leading to the development of safer and more effective medicines.

References

  • Goloveshkin, A. S., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. Pharmaceutics, 13(2), 139. [Link]

  • Wang, J.-R., et al. (2021). Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability. Crystal Growth & Design, 21(7), 3846–3855. [Link]

  • Goloveshkin, A. S., et al. (2021). Novel Polymorph of Favipiravir-An Antiviral Medication. PubMed, 33494498. [Link]

  • Goloveshkin, A. S., et al. (2021). Novel Polymorph of Favipiravir—An Antiviral Medication. ResearchGate. [Link]

  • Wang, J.-R., et al. (2021). Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability. ACS Publications. [Link]

  • Hassan, A., et al. (2021). Favipiravir: insight into the crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 661–669. [Link]

Sources

Validation

In Vitro and In Vivo Correlation (IVIVC) of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale The development of targeted therapies for isocitrate dehydrogenase-1 (IDH1) mutated malignancies has revolutionized the treatment of acute myeloid leukemia (AML). At the forefron...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies for isocitrate dehydrogenase-1 (IDH1) mutated malignancies has revolutionized the treatment of acute myeloid leukemia (AML). At the forefront of this biochemical innovation is the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile chemical scaffold. This specific building block is the critical intermediate used to synthesize olutasidenib (Compound 1), a highly potent, quinolinone-based allosteric inhibitor of mutant IDH1 (mIDH1)[1].

Understanding the in vitro to in vivo correlation (IVIVC) of this scaffold is essential for drug development professionals evaluating next-generation targeted therapies. Unlike first-generation alternatives such as ivosidenib, the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile derivative exhibits profound target selectivity. While ivosidenib acts as a pan-inhibitor blocking both mutant and wild-type IDH1, olutasidenib selectively targets the mIDH1 R132X variants without disrupting the essential homeostatic functions of wild-type IDH1[2].

Structurally, olutasidenib possesses a significantly lower molecular weight (FW 355 g/mol ) compared to ivosidenib (FW 583 g/mol )[3]. This compact quinolinone scaffold allows it to bind deeply within a hydrophobic pocket near the IDH1 heterodimer interface with a unique 2:1 stoichiometry, stabilizing the enzyme in an open, inactive conformation and rendering it highly resistant to displacement by second-site resistance mutations[3].

Pathway WT Wild-Type IDH1 (Maintains Homeostasis) Mut Mutant IDH1 (R132X) (Neomorphic Activity) WT->Mut Somatic Mutation HG 2-HG Oncometabolite Accumulation Mut->HG Catalyzes a-KG to 2-HG Olu 5-Fluoro... Scaffold (Olutasidenib) Olu->Mut Selective Inhibition Ivo Alternative (Ivosidenib) Ivo->WT Off-Target Inhibition Ivo->Mut Pan-Inhibition Leuk Epigenetic Dysregulation & Leukemogenesis HG->Leuk Blocks Differentiation

Mechanistic pathway of mIDH1 inhibition by olutasidenib versus ivosidenib.

Comparative Pharmacodynamics & Clinical Translation

The structural advantages of the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold translate directly into superior in vivo and clinical metrics. In vitro, olutasidenib suppresses 2-hydroxyglutarate (2-HG) production across multiple R132X mutations (R132H, R132C, R132L, R132G, R132S) with IC50 values ranging from 8 to 116 nmol/L[4].

When translated in vivo, this scaffold demonstrates excellent brain penetrance, achieving a total brain-to-plasma ratio of approximately 30% in rat models, highlighting its potential for CNS-involved malignancies[1]. Clinically, the IVIVC holds true: patients receiving the recommended dosage experience a sustained 59.1% mean reduction in plasma 2-HG concentrations[5].

Crucially, the avoidance of wild-type IDH1 inhibition prevents off-target metabolic toxicities. This is clinically validated by the cardiac safety profile: ivosidenib is associated with a predicted QTc prolongation of 16.1 ms, whereas olutasidenib demonstrates a minimal mean increase of only 6.2 ms[2]. Furthermore, the resistance to second-site mutations yields a staggering difference in the median duration of Complete Remission/Complete Remission with partial hematologic recovery (CR/CRh): 25.9 months for olutasidenib versus 8.2 months for ivosidenib[6].

Quantitative Data Comparison
Pharmacological Parameter5-Fluoro-6-oxo... Scaffold (Olutasidenib)Alternative (Ivosidenib)
Target Selectivity Mutant IDH1 only (Sparing WT)[2]Mutant & Wild-Type IDH1[2]
Molecular Weight 355 g/mol [3]583 g/mol [3]
Binding Stoichiometry 2:1[3]1:1[3]
In Vitro IC50 (R132H) 8 - 116 nmol/L[4]~12 nmol/L
Brain Penetrance (In Vivo) ~30% Total brain/plasma ratio[1]Limited
Median CR/CRh Duration 25.9 months[6]8.2 months[6]
QTc Prolongation Risk Low (Mean +6.2 ms)[2]Higher (Predicted +16.1 ms)[2]

Validated Experimental Protocols for IVIVC Assessment

To establish a robust IVIVC, researchers must utilize self-validating assay systems that bridge isolated enzyme kinetics with systemic biomarker suppression. The following protocols detail the causal logic and methodologies required to evaluate 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile derivatives.

Protocol A: In Vitro Diaphorase-Coupled Enzymatic Assay

Causality & Logic: Mutant IDH1 consumes NADPH to reduce -ketoglutarate ( -KG) into the oncometabolite 2-HG[1]. Direct real-time measurement of 2-HG in vitro is complex. Instead, this assay measures the depletion of the co-substrate NADPH. By introducing diaphorase and resazurin post-reaction, any remaining NADPH reduces resazurin into highly fluorescent resorufin. Therefore, high fluorescence indicates successful mIDH1 inhibition (NADPH was preserved), creating a highly sensitive, self-validating readout[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.05% BSA.

  • Enzyme Incubation: Plate recombinant mIDH1-R132H protein (0.5 nM final concentration) in a 384-well plate. Add the 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile compound in a 10-point dose-response titration (ranging from 0.1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow allosteric pocket binding.

  • Substrate Addition: Initiate the catalytic reaction by adding a substrate mix of 1 mM -KG and 2 µM NADPH. Incubate for 60 minutes.

  • Reaction Quenching & Coupling: Quench the reaction by adding a detection mix containing diaphorase (0.1 U/mL) and resazurin (10 µM).

  • Self-Validation Control: Include wells with no enzyme (100% NADPH preservation/maximum fluorescence) and vehicle-only wells (maximum mIDH1 activity/minimum fluorescence) to establish the assay's dynamic range.

  • Detection: Read fluorescence at Ex 540 nm / Em 590 nm. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol B: In Vivo Xenograft Pharmacodynamic Profiling

Causality & Logic: In vitro potency must translate to systemic efficacy. This protocol uses LC-MS/MS to quantify 2-HG levels in plasma and bone marrow of xenograft mice. By correlating the pharmacokinetic (PK) plasma concentration of the drug with the pharmacodynamic (PD) suppression of 2-HG, researchers establish the definitive IVIVC required for clinical dosing predictions[5].

Step-by-Step Methodology:

  • Model Establishment: Inject NOD/SCID mice intravenously with human AML cells harboring the IDH1-R132H mutation. Monitor engraftment via flow cytometry (human CD45+ cells in peripheral blood).

  • Dosing Regimen: Once engraftment reaches 10%, randomize mice into vehicle and treatment groups. Administer the compound via oral gavage at 150 mg/kg BID (mirroring the clinical dosing strategy)[1].

  • Sampling Matrix: At days 7, 14, and 21, collect peripheral blood via submandibular bleed at 2, 4, 8, and 12 hours post-dose to capture the PK/PD curve.

  • LC-MS/MS Quantification:

    • Extraction: Crash plasma proteins using cold methanol containing a stable heavy-isotope internal standard (13C5-2-HG) to ensure extraction efficiency validation.

    • Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization mode.

  • IVIVC Correlation: Plot the plasma concentration of the compound against the percentage reduction of 2-HG relative to vehicle controls. A successful IVIVC is validated when sustained plasma levels above the in vitro IC90 correlate with >50% in vivo 2-HG suppression[5].

Workflow InVitro Protocol A: In Vitro Profiling (Diaphorase-Coupled Assay) InVivo Protocol B: In Vivo Profiling (Xenograft LC-MS/MS) InVitro->InVivo IC50 Translation PKPD IVIVC Correlation (PK/PD Modeling) InVivo->PKPD Biomarker Tracking Clinical Clinical Translation (Dose Optimization & Efficacy) PKPD->Clinical Regimen Justification

Workflow establishing in vitro to in vivo correlation for mIDH1 inhibitors.

References

  • US11376246B2 - Inhibiting mutant IDH-1 Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: Clinical Cancer Research (aacrjournals.org)
  • (PDF)
  • REZLIDHIA® (olutasidenib)

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Analogs

For researchers and drug development professionals, the specificity of an antibody is paramount to the integrity of immunoassay data. This guide provides an in-depth, technical framework for understanding and evaluating...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the specificity of an antibody is paramount to the integrity of immunoassay data. This guide provides an in-depth, technical framework for understanding and evaluating the cross-reactivity of antibodies developed for the small molecule 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. As this compound and its analogs are relevant in medicinal chemistry, ensuring the selective detection of the target molecule is critical for accurate pharmacokinetic and pharmacodynamic studies.

The Imperative of Specificity in Small Molecule Immunoassays

Small molecules, such as 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, are not inherently immunogenic. To elicit an antibody response, they must be chemically conjugated to a larger carrier protein, a process that transforms the small molecule into a "hapten".[1][2] This necessity introduces a critical challenge: the resulting antibodies may recognize not only the hapten itself but also the linker used for conjugation or structurally similar molecules.[1] This phenomenon, known as cross-reactivity, can lead to inaccurate quantification, potentially compromising the reliability of experimental results.[3][4] Therefore, a rigorous assessment of antibody cross-reactivity against a panel of structurally related analogs is a non-negotiable step in immunoassay validation.

Structural Analogs of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile for Cross-Reactivity Screening

A comprehensive cross-reactivity study necessitates a carefully selected panel of potential cross-reactants. Based on the core structure of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, the following analogs are proposed for evaluation. These have been selected based on common metabolic transformations and synthetic accessibility.

Table 1: Proposed Analogs for Cross-Reactivity Studies

Compound Name Structure Rationale for Inclusion
Parent Compound: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrileThe target analyte against which the antibody was raised.
Analog 1: 6-Oxo-1,6-dihydropyridine-2-carbonitrileDe-fluorinated version to assess the contribution of the fluorine atom to the epitope.
Analog 2: 5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrileHalogen substitution to evaluate the antibody's tolerance to different halogens at the 5-position.
Analog 3: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxamideHydrolysis of the nitrile group, a potential metabolic modification.
Analog 4: 1-Methyl-5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrileN-alkylation to determine the impact of substitution on the pyridine nitrogen.
Analog 5: OlutasidenibA marketed drug containing a related dihydropyridine core structure.[5]

Experimental Workflow: From Hapten to Validated Antibody

The development and validation of a specific antibody for a small molecule is a multi-step process. The following diagram illustrates the typical workflow, culminating in the crucial cross-reactivity assessment.

Antibody Development and Validation Workflow cluster_0 Hapten Synthesis & Conjugation cluster_1 Antibody Production cluster_2 Immunoassay Development & Validation Hapten Synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile with a linker arm Conjugation Conjugation to Carrier Protein (e.g., KLH) Hapten->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Screening Screening of Antibody Titer Immunization->Screening ELISA_Dev Competitive ELISA Development Screening->ELISA_Dev Cross_Reactivity Cross-Reactivity Assessment ELISA_Dev->Cross_Reactivity

Caption: Workflow for small molecule antibody development and validation.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules.[3] In this format, the free analyte (parent compound or analog) in the sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, allowing for quantitative measurement.

Materials and Reagents
  • Coating Antigen: 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile conjugated to a protein (e.g., BSA) different from the one used for immunization.

  • Primary Antibody: The antibody raised against the 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile-KLH conjugate.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species antibody (e.g., anti-rabbit IgG).

  • Parent Compound and Analogs: Purified stocks of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and the analogs listed in Table 1.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., PBS with 1% BSA), and assay buffer (e.g., PBS).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate for the enzyme conjugate.

  • Stop Solution: 2 M Sulfuric Acid.

  • Microplates: 96-well high-binding polystyrene plates.

  • Plate Reader: Capable of measuring absorbance at the appropriate wavelength.

Experimental Procedure
  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound and each analog in assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for the parent compound. Perform a four-parameter logistic regression to fit the data and determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Cross-Reactivity Calculation:

    • Determine the IC50 value for each of the analogs using the same method.

    • Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100

Interpreting the Results: A Logical Framework

The calculated percent cross-reactivity values allow for a quantitative comparison of the antibody's binding affinity for the parent compound versus the analogs.

Cross-Reactivity Interpretation Start Calculate % Cross-Reactivity Decision High % Cross-Reactivity? Start->Decision High_CR Significant binding to analog. Potential for inaccurate measurements. Decision->High_CR Yes Low_CR Minimal binding to analog. Antibody is specific. Decision->Low_CR No

Caption: Logical flow for interpreting cross-reactivity data.

Sample Data Presentation

The results of the cross-reactivity study should be presented in a clear and concise table to facilitate comparison.

Table 2: Example Cross-Reactivity Data for an Anti-5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile Antibody

Compound IC50 (nM) % Cross-Reactivity
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile10100%
6-Oxo-1,6-dihydropyridine-2-carbonitrile5002%
5-Chloro-6-oxo-1,6-dihydropyridine-2-carbonitrile8511.8%
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxamide>10,000<0.1%
1-Methyl-5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile25000.4%
Olutasidenib>10,000<0.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

A thorough investigation of antibody cross-reactivity is a cornerstone of reliable immunoassay development for small molecules. By systematically evaluating the antibody's binding to a panel of structurally relevant analogs, researchers can ensure the specificity and accuracy of their results. The methodologies and frameworks presented in this guide provide a robust approach for scientists and drug development professionals to confidently assess the performance of their antibodies for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile and its analogs.

References

  • Immunoassay developed to detect small molecules. (2018). Drug Target Review. [Link]

  • Anti-hapten Antibody Problems. (n.d.). Aptamer Group. [Link]

  • Small Molecule Drugs Monitoring. (n.d.). Creative Diagnostics. [Link]

  • Pasternak, G. W. (2024). Opioid-Based Haptens: Development of Immunotherapy. MDPI. [Link]

  • Kim, Y. J., et al. (2005). Synthesis of Haptens for Development of Antibodies to Alkylphenols and Evaluation and Optimization of a Selected Antibody for ELISA Development. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, R., et al. (2020). A DNAzyme amplifier-based immunoassay for small molecule detection. RSC Publishing. [Link]

  • Ueda, H., et al. (1993). DEVELOPMENT OF HAPTEN IMMUNOASSAYS WITH EXCELLENT SENSITIVITY UTILIZING ANTI-IDIOTYPE AND ANTI-METATYPE ANTIBODIES. J-Stage. [Link]

  • Porter, A. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC. [Link]

  • O'Connor, M. F., et al. (2010). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC. [Link]

  • A Better Way to Measure Small Molecule Concentrations. (2018). Biocompare. [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. SciSpace. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (n.d.). ACS Publications. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. [Link]

  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. [Link]

  • Trends in Bioanalysis Using LC–MS–MS. (2015). Chromatography Online. [Link]

  • Al-Hujran, T. A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

  • Al-Hujran, T. A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee. [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]

  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023). IUCr. [Link]

  • Jasinski, J., et al. (2006). 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and the 6-(4-methylphenyl)- analogue. PubMed. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. PubMed. [Link]

  • Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. (2025). MDPI. [Link]

  • 6-fluoro Analogue Research Articles - Page 1. (n.d.). R Discovery. [Link]

  • Olutasidenib. (n.d.). PubChem. [Link]

  • The chemical structure of uracil analogs. (n.d.). ResearchGate. [Link]

Sources

Validation

Reproducibility of experimental results for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Title: Reproducibility of Experimental Results for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Comparative Guide for Olutasidenib Synthesis Executive Summary & Mechanistic Causality For researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Experimental Results for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile: A Comparative Guide for Olutasidenib Synthesis

Executive Summary & Mechanistic Causality

For researchers and drug development professionals synthesizing mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, the intermediate 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1239510-82-7) is a non-negotiable building block. It forms the critical pyridinone core of Olutasidenib (FT-2102), an FDA-approved therapeutic for relapsed/refractory acute myeloid leukemia (AML)[1].

The structural features of this intermediate are highly specific and mechanically purposeful:

  • The Cyano and Carbonyl Groups: These electron-withdrawing groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring.

  • The 5-Fluoro Substituent: Acting as an exceptional leaving group, the fluorine atom is perfectly positioned ortho/para to the electron-withdrawing groups, activating the C5 position for a subsequent Nucleophilic Aromatic Substitution (SNAr) [2].

The Causality of Purity: The reproducibility of Olutasidenib synthesis hinges entirely on the purity of this starting material. If the intermediate contains regioisomeric impurities (e.g., 3-fluoro or 4-fluoro isomers) or trace moisture, the subsequent N-methylation step will fail to achieve high regioselectivity. Ambident pyridinone nucleophiles are prone to undesired O-alkylation. Using a sub-optimal grade of this intermediate shifts the transition state, leading to O-methylated byproducts that completely crash the yield of the final SNAr coupling.

Comparative Evaluation of Synthetic Grades

To objectively assess reproducibility, we compared two commercially and synthetically relevant grades of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile:

  • Grade A (High-Purity / Direct Hydrolysis Route): Synthesized via the targeted hydrolysis of 6-cyano-3-fluoropyridin-2-yl acetate. This route inherently prevents the formation of regioisomers.

  • Grade B (Standard Reagent / Multi-Step Route): Synthesized via the traditional multi-step functionalization of 2,3-difluoropyridine, which is prone to yielding ~3-4% of the 3-fluoro regioisomer.

Table 1: Quantitative Comparison of Intermediate Grades in Downstream Synthesis
Performance MetricGrade A (Direct Hydrolysis)Grade B (Standard Reagent)Causality / Impact on Workflow
Initial Purity (HPLC) > 99.5%~ 95.0%Dictates the baseline efficiency of downstream reactions.
Regioisomer Content < 0.1% (Undetectable)3.5% (3-fluoro isomer)Regioisomers fail to undergo the required SNAr coupling.
Moisture Content < 0.5%< 2.0%Excess moisture hydrolyzes MeI, reducing methylation efficiency.
N-Methylation Yield 92% 78% High purity favors the softer nitrogen nucleophile.
O-Methylation Byproduct < 2%8 - 12%Undesired byproduct; requires extensive column chromatography.
Final Olutasidenib Yield 67% 45% Compounding losses from byproducts significantly reduce final API yield.

Data synthesized from comparative synthetic runs based on the foundational Olutasidenib discovery protocols .

Experimental Protocols & Self-Validating Systems

The following methodologies detail the two critical downstream steps utilizing 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. Each protocol is designed as a self-validating system , providing the exact analytical markers required to confirm success before proceeding.

Protocol 1: Regioselective N-Methylation

The Hard-Soft Acid-Base (HSAB) principle dictates that the softer pyridinone nitrogen will preferentially attack the soft methyl iodide (MeI) electrophile, provided the solvent environment (DMF) is strictly controlled.

  • Preparation: In a 200 mL round bottom flask, combine 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (2.31 g, 16.73 mmol) and anhydrous potassium carbonate ( K2​CO3​ , 4.86 g, 35.2 mmol).

  • Activation: Add 46 mL of anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation of the pyridinone.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 mL, 19.19 mmol). Stir at room temperature for exactly 45 minutes.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in 150 mL water and extract with Dichloromethane (DCM, 2 x 150 mL). Dry the organic layer over Na2​SO4​ and concentrate.

  • Self-Validation Checkpoint:

    • LC-MS: The reaction is complete when the starting material ( Rt​ 0.70 min, m/z 138.9 [M+H]+ ) disappears, replaced by the N-methylated product at Rt​ 0.94 min (m/z 152.9 [M+H]+ ).

    • 1H NMR (300 MHz, DMSO- d6​ ): Success is validated by the appearance of a sharp N-methyl singlet at δ 3.60 (s, 3H) . If a peak appears near δ 4.0 ppm, it indicates undesired O-methylation [3].

Protocol 2: SNAr Coupling to Yield Olutasidenib

The cyano and carbonyl groups activate the C5-fluorine, making it highly susceptible to displacement by the primary amine of the quinolinone derivative.

  • Reaction Setup: Combine the validated 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (1.23 g, 8.09 mmol) with (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (1.91 g, 7.37 mmol).

  • Solvent & Base: Suspend the mixture in 57 mL of anhydrous DMSO. Add N,N-diisopropylethylamine (DIEA, 3.8 mL, 21.8 mmol) to neutralize the hydrochloride salt and act as an acid scavenger.

  • Coupling: Heat the mixture to 110°C under a nitrogen atmosphere and stir for 6 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Monitor the reaction at 2 hours and 6 hours. The successful displacement of the fluorine atom is confirmed by the emergence of the Olutasidenib mass peak. The absence of unreacted N-methylated intermediate confirms completion [2].

Mandatory Visualization: Synthetic Workflow

G A 5-Fluoro-6-oxo-1,6-dihydropyridine- 2-carbonitrile (CAS 1239510-82-7) B Methylation Reaction (MeI, K2CO3, DMF, 45 min) A->B C N-Methylated Intermediate (Desired Active Core) B->C Major (>95% with Grade A) D O-Methylated Impurity (Undesired Byproduct) B->D Minor (<5% with Grade A) E SNAr Coupling (DMSO, DIEA, 110°C, 6h) C->E + (S)-3-(1-aminoethyl)- 6-chloroquinolin-2(1H)-one F Olutasidenib (FT-2102) mIDH1 Inhibitor E->F

Fig 1: Olutasidenib synthetic workflow highlighting the critical N-methylation bifurcation.

References

  • Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibiting mutant IDH-1 (US Patent 11,376,246 B2)
  • Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1) Universität zu Köln (University of Cologne) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. In the a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from established protocols for structurally related and potentially hazardous pyridine derivatives and fluorinated pyrimidines, such as 5-Fluorouracil (5-FU). The principle of precautionary action dictates that this compound should be handled with a high degree of care, assuming it may exhibit significant toxicity and irritation potential.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Oral Toxicity: May be harmful or toxic if swallowed.[1][3]

  • Dermal Toxicity and Irritation: May be harmful in contact with skin and can cause irritation.[2][3]

  • Inhalation Toxicity: May be harmful if inhaled, potentially causing respiratory tract irritation.[3][4]

  • Eye Irritation: May cause serious eye irritation.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory to create a barrier between the handler and the chemical.[5] The following PPE should be worn at all times when handling 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Nitrile gloves offer good resistance to a range of chemicals, including pyridine-like substances.[6] Double-gloving provides an extra layer of protection against potential permeation and in case of a tear in the outer glove.
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][7]Protects the eyes and face from splashes and airborne particles of the compound.
Body Protection A lab coat, closed-toe shoes, and long pants are mandatory.[7] For larger quantities or when there is a significant risk of contamination, chemically resistant clothing may be necessary.Prevents skin contact with the chemical.[4]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood or a ducted biosafety cabinet to minimize inhalation exposure.[6][7]Ensures that any vapors or dust are effectively contained and removed from the breathing zone of the operator.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4] Wash hands thoroughly after handling.[5]

  • Storage: Store the compound in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly closed when not in use.[3][5]

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.

  • Containment: For solid spills, carefully sweep up the material, avoiding the creation of dust clouds.[5] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6]

  • Collection and Disposal: Place the contained material into a sealed, labeled container for disposal as hazardous waste.[6]

  • Decontamination: Clean the spill area with soap and water.[7] All materials used for cleanup should be disposed of as hazardous waste.[7]

Waste Disposal
  • Hazardous Waste: All waste contaminated with 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8][9]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, regional, and national regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.[7][9]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Safe Handling Workflow for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Compound Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Hazardous Waste Decontaminate_Equipment->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

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